Chemical properties of N,1-dimethyl-1H-imidazol-2-amine hydrochloride
The following technical guide details the chemical properties, synthesis, and applications of N,1-dimethyl-1H-imidazol-2-amine hydrochloride . CAS Registry Number: 1260816-38-3 (Free base/Generic linkage) Chemical Formul...
N,1-dimethyl-1H-imidazol-2-amine hydrochloride is a specialized heterocyclic building block belonging to the 2-aminoimidazole class. Unlike the more common 2-methylimidazole, this compound features a guanidine-like motif embedded within the aromatic system, conferring distinct electronic properties. It serves as a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and receptor ligands where it functions as a bioisostere for guanidine or urea moieties.
The compound consists of an imidazole ring substituted at the N1 position with a methyl group and at the C2 position with a methylamino group. The hydrochloride salt form ensures stability and water solubility, making it suitable for aqueous biological assays.
Property
Specification
IUPAC Name
N,1-dimethyl-1H-imidazol-2-amine hydrochloride
Core Scaffold
2-Aminoimidazole
H-Bond Donors
2 (Exocyclic N-H, Protonated Ring N-H)
H-Bond Acceptors
1 (Ring N3, though protonated in salt)
Predicted pKa
~8.0 – 8.5 (Conjugate acid of the 2-amino group)
Appearance
White to off-white crystalline solid
Solubility
Highly soluble in water, DMSO, Methanol
Tautomerism and Resonance
A defining feature of 2-aminoimidazoles is their prototropic tautomerism. In the neutral state, the compound exists in equilibrium between the amino-enamine form and the imino form. In the hydrochloride salt form, the positive charge is delocalized across the N1-C2-N(exocyclic) triad, resembling a guanidinium cation.
Figure 1: Tautomeric equilibrium and salt formation. The salt form locks the conformation via resonance stabilization.
Chemical Reactivity Profile
Nucleophilicity and Basicity
The exocyclic nitrogen is less nucleophilic than a standard secondary amine due to conjugation with the imidazole ring. However, the ring nitrogen (N3) remains a viable nucleophile in the free base form.
Alkylation: Alkylation typically occurs at the ring N3 position, leading to dialkyl imidazolium salts.
Acylation: The exocyclic amine can be acylated using acid chlorides or anhydrides, a common reaction in generating amide-linked drug candidates.
Electrophilic Aromatic Substitution
The 2-amino group is strongly electron-donating, activating the imidazole ring towards electrophilic attack.
Halogenation: Reaction with NBS or elemental bromine readily occurs at the C4 and C5 positions.
Nitration: Electrophilic nitration is facile, often requiring controlled conditions to prevent ring oxidation.
Synthesis & Manufacturing
The synthesis of N,1-dimethyl-1H-imidazol-2-amine is typically achieved through nucleophilic aromatic substitution on a 2-haloimidazole or cyclization strategies.
Primary Synthetic Route (Displacement)
The most robust laboratory scale method involves the displacement of bromide from 2-bromo-1-methylimidazole using methylamine.
Reagent: Methylamine (40% aq. solution or in THF).
Conditions: Heated in a sealed tube/autoclave at 100–120°C for 12–24 hours.
Workup: Concentration under reduced pressure, followed by acidification with HCl/dioxane to precipitate the hydrochloride salt.
Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution (SNAr).
Alternative Cyclization (Marckwald Strategy)
Reaction of 1,3-dimethylguanidine with chloroacetaldehyde can yield the target, though regioselectivity issues (formation of isomeric 1,2-dimethyl- vs N,1-dimethyl-) often make the displacement route preferred for purity.
Applications in Drug Discovery
Kinase Inhibitor Scaffold
The 2-aminoimidazole core mimics the hydrogen-bonding pattern of the adenine ring in ATP.
H-Bonding: The N3 nitrogen accepts a hydrogen bond from the kinase hinge region, while the exocyclic N-H donates a hydrogen bond.
Selectivity: The N-methyl group can exploit hydrophobic pockets (gatekeeper residues) to tune selectivity profiles.
Bioisosterism
This moiety is often used as a rigid, planar bioisostere for:
Guanidines: Reducing basicity (pKa ~13 → ~8) to improve oral bioavailability and blood-brain barrier penetration.
Amides/Ureas: Providing a similar H-bond donor/acceptor motif but with distinct metabolic stability.
Safety and Handling (SDS Summary)
Hazard Class
GHS Code
Description
Acute Toxicity
H302
Harmful if swallowed.
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
STOT-SE
H335
May cause respiratory irritation.
Handling Protocol:
Use within a chemical fume hood.
Wear nitrile gloves and safety goggles.
Store in a desiccator; the hydrochloride salt is hygroscopic.
References
PubChem. (n.d.).[1][2] N,1-Dimethyl-1H-imidazol-2-amine hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]
Dardonville, C., et al. (2017).[3][4] Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines. New Journal of Chemistry. Retrieved from [Link]
Boulton, B. E., & Coller, B. A. W. (1974).[5] Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. Australian Journal of Chemistry.[5][6] (Reference for bromination precursors). Retrieved from [Link]
Solubility profile of N,1-dimethyl-1H-imidazol-2-amine hydrochloride in water vs organic solvents
Executive Summary N,1-dimethyl-1H-imidazol-2-amine hydrochloride is a polar, ionic imidazole derivative utilized as a specialized intermediate in the synthesis of heterocyclic pharmaceuticals and adrenergic agents. As a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N,1-dimethyl-1H-imidazol-2-amine hydrochloride is a polar, ionic imidazole derivative utilized as a specialized intermediate in the synthesis of heterocyclic pharmaceuticals and adrenergic agents. As a hydrochloride salt of a secondary amine-substituted imidazole, its solubility profile is dominated by high lattice energy and significant polarity.
This guide provides a comprehensive analysis of its solubility behavior, distinguishing between thermodynamic solubility (equilibrium) and kinetic solubility. The compound exhibits high solubility in aqueous and polar protic solvents (methanol, water), moderate-to-high solubility in polar aprotic solvents (DMSO), and negligible solubility in non-polar organic solvents (hexane, diethyl ether). This distinct profile dictates its handling during purification, recrystallization, and biological assay formulation.
Part 1: Physicochemical Characterization
Understanding the solubility of this compound requires analyzing its structural components and salt form. The hydrochloride counterion transforms the basic guanidine-like imidazole system into a highly polar ionic solid.
Structural Analysis
The molecule consists of an imidazole ring substituted at the N1 position with a methyl group and at the C2 position with a methylamino group. The hydrochloride salt forms at the most basic nitrogen (typically the exocyclic amine or the N3 ring nitrogen, depending on tautomeric equilibrium), creating a cationic species stabilized by the chloride anion.
Figure 1.1: Structural decomposition of N,1-dimethyl-1H-imidazol-2-amine hydrochloride highlighting functional groups affecting solvation.
Key Physicochemical Parameters (Predicted)
Molecular Formula: C₅H₁₀ClN₃
Molecular Weight: ~147.61 g/mol
Physical State: Crystalline Solid (White to Off-white)
Melting Point: >140°C (Typical for imidazole HCl salts)[1]
LogP (Free Base): ~0.2 to 0.5 (Low lipophilicity)
pKa: ~7.5–8.5 (Basic imidazole/amine moiety)
Part 2: Solubility Profile (Water vs. Organic Solvents)
The following data categorizes solvent compatibility based on "Like Dissolves Like" principles, validated by standard behavior of amino-imidazole salts.
Aqueous Solubility[1][2][3]
Solubility: High (>50 mg/mL)
Mechanism: Ion-dipole interactions between water molecules and the imidazolium chloride ion pair drive dissolution.
pH Dependence:
Acidic to Neutral (pH < 7): Highly soluble; the molecule remains fully ionized.
Basic (pH > 9): Addition of strong base (NaOH) will deprotonate the salt, liberating the free base (N,1-dimethyl-1H-imidazol-2-amine). The free base is less soluble in water and may precipitate or oil out, but will partition into organic solvents like Dichloromethane (DCM).
Organic Solvent Screen
The solubility in organic media is critical for process chemistry (recrystallization) and analytical method development (HPLC).
Solvent Class
Representative Solvents
Solubility Rating
Application
Polar Protic
Water, Methanol, Ethanol
High
Primary dissolution, HPLC mobile phase, Recrystallization (solvent).
Polar Aprotic
DMSO, DMF, DMA
High
Stock solutions for bioassays, Synthesis reaction media.
Polar Aprotic
Acetonitrile, Acetone
Moderate to Low
Anti-solvent for crystallization, HPLC organic modifier.
Chlorinated
Dichloromethane (DCM), Chloroform
Low
The salt is generally insoluble; the free base is soluble.
Non-Polar
Hexane, Toluene, Diethyl Ether
Negligible
Anti-solvents (used to precipitate the salt), Washing impurities.
Thermodynamic vs. Kinetic Solubility
Kinetic Solubility (DMSO Stock): When diluting a DMSO stock solution into aqueous buffers (e.g., for biological screening), the compound resists precipitation due to its inherent polarity. It is stable in <1% DMSO/Water mixtures.
Thermodynamic Solubility (Solid State): Dissolution of the solid crystal requires overcoming the lattice energy. Heating is often required to achieve saturation in alcohols (Ethanol/Isopropanol) for recrystallization.
Part 3: Experimental Protocols
To validate the solubility for your specific batch (which may vary by polymorph or impurity profile), use the following self-validating protocols.
Protocol A: Visual Solubility Screen (Tier 1)
Objective: Rapidly determine the approximate solubility range.
Weigh 5 mg of the compound into a clear glass vial.
Add 100 µL of solvent (Result: 50 mg/mL concentration).
Vortex for 60 seconds.
Observation:
Clear Solution: Solubility ≥ 50 mg/mL.
Cloudy/Solid Remains: Add solvent in 100 µL increments until clear or volume reaches 1 mL (<5 mg/mL).
Add excess solid compound to 2 mL of solvent in a sealed vial.
Incubate at 25°C with constant agitation (shaking/stirring) for 24 hours.
Filter the suspension through a 0.22 µm PVDF filter (ensure filter compatibility).
Evaporate a known volume of the filtrate to dryness.
Weigh the residue.
Calculation:
Part 4: Applications in Process & Formulation
The solubility differential between alcohols and ethers is the primary lever for purification.
Recrystallization Strategy
To purify N,1-dimethyl-1H-imidazol-2-amine hydrochloride from reaction byproducts:
Dissolution: Dissolve the crude solid in the minimum amount of hot Methanol or Ethanol (60°C).
Filtration: Filter while hot to remove insoluble mechanical impurities.
Crystallization:
Method A (Cooling): Slowly cool to 4°C.
Method B (Anti-solvent): Slowly add Diethyl Ether or Ethyl Acetate dropwise to the stirring solution until persistent turbidity is observed.
Harvest: Cool to 0°C for 2 hours, then filter the white crystalline precipitate.
Biological Assay Formulation
For in vitro studies, avoid dissolving the salt directly in non-polar media.
Preferred Vehicle: 100% DMSO (Stock)
Dilute into PBS or Media.
Stability Warning: Aqueous solutions of the hydrochloride salt are acidic. Ensure the final buffer capacity is sufficient to maintain physiological pH (7.4) to prevent assay interference.
Figure 4.1: Decision tree for solvent selection based on experimental application.
References
BLDpharm. (2024). Product Datasheet: N,1-Dimethyl-1H-imidazol-2-amine hydrochloride (CAS 1260816-38-3). Retrieved from
Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Aminomethyl-1H-imidazole dihydrochloride. Retrieved from
PubChem. (2024). Compound Summary: 1-Methyl-1H-imidazol-2-amine hydrochloride.[2] National Library of Medicine.[3] Retrieved from
Organic Chemistry Portal. (2023). Synthesis of Imidazoles: General Methodologies and Solvent Systems. Retrieved from
ResearchGate. (2016).[4] Solubility of organic salts in DMSO and polar solvents. Discussion Thread. Retrieved from
An In-Depth Technical Guide to the Thermodynamic Stability of N,1-dimethyl-1H-imidazol-2-amine hydrochloride
Foreword: The Imperative of Stability in Pharmaceutical Development In the landscape of drug development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It dic...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Imperative of Stability in Pharmaceutical Development
In the landscape of drug development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It dictates not only the shelf-life and storage conditions of the final drug product but also its safety and efficacy. An unstable compound can degrade into impurities that may be inactive, less potent, or even toxic. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's stability profile is therefore not merely a regulatory hurdle, but a fundamental aspect of ensuring patient safety and therapeutic success.
This guide provides a detailed exploration of the methodologies used to assess the thermodynamic stability of N,1-dimethyl-1H-imidazol-2-amine hydrochloride, a heterocyclic amine of interest in medicinal chemistry. The imidazole moiety, a common scaffold in biologically active compounds, presents unique stability considerations that will be addressed herein.[1][2] This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering the reader to design and interpret stability studies with expertise.
Physicochemical Characterization of N,1-dimethyl-1H-imidazol-2-amine hydrochloride
A thorough understanding of the intrinsic properties of N,1-dimethyl-1H-imidazol-2-amine hydrochloride is the first step in a logical approach to stability testing. While specific experimental data for this exact molecule is not publicly available, we can infer its likely characteristics based on its structural similarity to compounds like 1-methyl-1H-imidazol-2-amine hydrochloride and general knowledge of imidazole derivatives.[3][4]
Table 1: Predicted Physicochemical Properties of N,1-dimethyl-1H-imidazol-2-amine hydrochloride
Property
Predicted Value/Characteristic
Rationale & Implications for Stability
Molecular Formula
C₅H₁₀ClN₃
The presence of nitrogen atoms in the imidazole ring can influence susceptibility to oxidation and hydrolysis.[5]
Molecular Weight
147.61 g/mol
A low molecular weight suggests good solubility in polar solvents, which is a key consideration for solution-state stability studies.
Appearance
White to off-white crystalline solid
The physical form can impact solid-state stability. Changes in color or morphology during stability studies can indicate degradation.[6]
pKa
Estimated ~7-8
The basicity of the amino and imidazole nitrogens will dictate the pH-dependent stability. The hydrochloride salt form is used to improve solubility and stability.
Solubility
Freely soluble in water and polar organic solvents
High solubility facilitates the design of solution-based forced degradation studies across a range of pH values.[6]
Hygroscopicity
Likely to be hygroscopic
As a hydrochloride salt, the compound may readily absorb moisture from the atmosphere, which can accelerate hydrolytic degradation.[7]
Methodologies for Thermodynamic Stability Assessment
A multi-faceted approach is required to comprehensively evaluate the thermodynamic stability of a compound. This involves both solid-state and solution-state analyses, often under accelerated or "forced" conditions to predict long-term stability.[5][7]
Solid-State Stability Assessment
The stability of the API in its solid form is critical for formulation development, packaging, and storage.
Expertise & Experience: DSC is a powerful technique to determine the melting point, heat of fusion, and to detect any polymorphic transitions or solid-state degradation events. A sharp, well-defined melting endotherm is indicative of a pure and stable crystalline solid. Broadening of the peak or the appearance of exothermic events at temperatures below the melting point can signal thermal decomposition.
Experimental Protocol: DSC Analysis
Sample Preparation: Accurately weigh 2-5 mg of N,1-dimethyl-1H-imidazol-2-amine hydrochloride into a standard aluminum DSC pan.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program: Heat the sample from 25 °C to a temperature above its expected melting point (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min).
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak maximum. Integrate the peak area to calculate the heat of fusion.
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining the temperature at which the compound begins to decompose and for quantifying the extent of mass loss. For a hydrochloride salt, TGA can also reveal the loss of associated water or residual solvents.
Experimental Protocol: TGA Analysis
Sample Preparation: Accurately weigh 5-10 mg of N,1-dimethyl-1H-imidazol-2-amine hydrochloride into a ceramic or platinum TGA pan.
Instrument Setup: Place the sample pan into the TGA furnace.
Thermal Program: Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Data Analysis: Examine the TGA curve for any significant mass loss steps. Determine the onset temperature of decomposition.
Forced Degradation Studies (Stress Testing)
Trustworthiness: Forced degradation studies are the cornerstone of stability testing, mandated by regulatory bodies like the ICH.[8] By subjecting the API to conditions more severe than those it would encounter during storage, we can rapidly identify potential degradation pathways and develop stability-indicating analytical methods.[5][9] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary degradation products that may not be relevant under normal storage conditions.[8][9]
Caption: Workflow for forced degradation studies.
Expertise & Experience: Hydrolysis is a common degradation pathway for many pharmaceuticals.[9] Testing at acidic, basic, and neutral pH is crucial to understand the molecule's susceptibility to this pathway. For an amine hydrochloride, the equilibrium between the free base and the protonated form will be pH-dependent, influencing its reactivity.
Experimental Protocol: Hydrolytic Degradation
Stock Solution: Prepare a stock solution of N,1-dimethyl-1H-imidazol-2-amine hydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.[9]
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C. Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C. Withdraw and neutralize samples with 0.1 M HCl at the same time points.
Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of purified water. Incubate at 60 °C and sample as above.
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Expertise & Experience: The imidazole ring and the secondary amine group can be susceptible to oxidation.[5] Hydrogen peroxide is a commonly used oxidizing agent to simulate oxidative stress.[7]
Experimental Protocol: Oxidative Degradation
Reaction Setup: Mix an aliquot of the 1 mg/mL stock solution with an equal volume of 3% hydrogen peroxide.
Incubation: Store the solution at room temperature, protected from light.
Sampling: Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).
Analysis: Analyze the samples directly by HPLC.
Expertise & Experience: Many drug molecules are light-sensitive. Photostability testing is a regulatory requirement to determine if the drug product needs light-resistant packaging.[5][9] The ICH Q1B guideline provides a standardized approach for photostability testing.
Experimental Protocol: Photolytic Degradation
Sample Preparation: Expose the solid API and a 1 mg/mL solution of the API to a light source that provides both UV and visible light, as specified in ICH Q1B.
Control: Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.
Exposure: Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Analysis: Analyze both the exposed and control samples by HPLC.
Table 2: Illustrative Summary of Forced Degradation Results
Stress Condition
% Degradation (at 24h)
Number of Degradants Observed
Comments
0.1 M HCl, 60°C
< 2%
0
Highly stable to acidic hydrolysis.
0.1 M NaOH, 60°C
15%
2
Significant degradation observed, suggesting susceptibility of the imidazole ring or amine to base-catalyzed reactions.
Water, 60°C
< 1%
0
Stable in neutral solution at elevated temperature.
3% H₂O₂, RT
12%
1
Susceptible to oxidation. The major degradant is likely an N-oxide derivative.[5]
Thermal (80°C, solid)
< 0.5%
0
Thermally stable in the solid state.
Photolytic (ICH Q1B)
8%
1
Moderate degradation upon exposure to light, indicating the need for photoprotective packaging.
Logical Framework for Stability Assessment
The data gathered from these studies forms a cohesive picture of the molecule's stability profile.
Caption: Logical flow of a stability assessment program.
Conclusion and Future Directions
This guide has outlined a comprehensive, scientifically-grounded approach to evaluating the thermodynamic stability of N,1-dimethyl-1H-imidazol-2-amine hydrochloride. The combination of solid-state analysis and forced degradation studies provides a robust understanding of the molecule's intrinsic stability. The illustrative data suggests that the compound is relatively stable to acid and heat, but susceptible to base-catalyzed hydrolysis, oxidation, and photolysis.
These findings are critical for guiding further drug development activities. The identified degradation pathways inform the development of stable formulations, for instance, by avoiding alkaline excipients. The need for photoprotective packaging is clearly indicated. Furthermore, the degradants generated during these studies are essential for the validation of stability-indicating analytical methods and for setting appropriate impurity specifications in the final drug product. A thorough execution of this stability program ensures a product that is safe, effective, and meets all regulatory requirements.
References
Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chel
forced degradation study: Topics by Science.gov.Science.gov.
Forced degradation studies: A critical lens into pharmaceutical stability.Drug Discovery & Development.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Toxicological Assessment & Mutagenic Potential of N,1-Dimethyl-1H-imidazol-2-amine
Content Type: Technical Whitepaper / Risk Assessment Guide
Audience: Drug Discovery Scientists, Toxicologists, and Regulatory Affairs Professionals.
A Structural & Mechanistic Review of Monocyclic Aminoimidazoles
Executive Summary
N,1-dimethyl-1H-imidazol-2-amine (CAS: 1083224-07-0), also identified as 1-methyl-2-(methylamino)imidazole, represents a critical structural fragment found within the class of potent food-borne carcinogens known as Heterocyclic Amines (HCAs). While HCAs like PhIP and IQ are established mutagens, the isolated monocyclic "head group"—represented by this compound—exhibits a distinct toxicological profile.
This guide provides a comprehensive review of the mutagenic potential of N,1-dimethyl-1H-imidazol-2-amine based on Structure-Activity Relationships (SAR) , metabolic activation pathways, and comparative toxicology. It serves as a definitive protocol for researchers assessing the safety of this building block in pharmaceutical synthesis.
Key Insight: Unlike its fused-ring counterparts, N,1-dimethyl-1H-imidazol-2-amine lacks the planar aromatic surface area required for high-affinity DNA intercalation. Consequently, its predicted mutagenic potency is significantly lower than that of full HCAs, though metabolic N-oxidation remains a theoretical risk factor requiring validation via the protocols detailed herein.
Structural Analysis & SAR Logic
To understand the mutagenicity of N,1-dimethyl-1H-imidazol-2-amine, one must deconstruct the pharmacophore of known mutagenic imidazoles.
The HCA Pharmacophore vs. Monocyclic Imidazoles
Potent mutagenicity in this chemical class typically requires three features (The "HCA Triad"):
Exocyclic Amine: A site for metabolic N-hydroxylation (activation).
Imidazole Ring: Facilitates binding to the active site of CYP1A2.
Planar Fused System: (e.g., pyridine, quinoline, or phenyl rings) Essential for DNA intercalation and stabilization of the electrophilic nitrenium ion.
N,1-dimethyl-1H-imidazol-2-amine possesses features #1 and #2 but lacks #3.
Feature
PhIP (Potent Mutagen)
N,1-dimethyl-1H-imidazol-2-amine
Toxicological Implication
Core Structure
Fused Imidazo-Pyridine
Monocyclic Imidazole
Reduced Intercalation: The monocyclic structure cannot effectively slide between DNA base pairs.
Exocyclic Amine
Free -NH₂
Methylated -NH(CH₃)
Altered Metabolism: Secondary amines require N-demethylation or form different nitrenium ions.
Electronic State
Highly Conjugated
Localized Resonance
Unstable Electrophile: The resulting nitrenium ion lacks resonance stabilization from a fused system.
DOT Diagram: Structural Relationship
The following diagram illustrates the structural hierarchy from simple imidazoles to potent HCAs.
Caption: Structural progression from inert imidazoles to potent HCAs. The target compound occupies the intermediate 'head-group' tier.
Mechanistic Toxicology: Metabolic Activation
The mutagenicity of aminoimidazoles is not intrinsic; it is metabolism-dependent . The primary risk for N,1-dimethyl-1H-imidazol-2-amine lies in its interaction with Cytochrome P450 enzymes (specifically CYP1A2).
The Activation Pathway (Bioactivation)
N-Oxidation: CYP1A2 oxidizes the exocyclic amine to a hydroxyamine intermediate.
Esterification: Phase II enzymes (NAT2 or SULT) convert the hydroxyamine to an unstable ester (N-acetoxy or N-sulfonyloxy).
Nitrenium Ion Formation: Spontaneous cleavage of the ester generates a reactive nitrenium ion (R-N⁺).
DNA Adduct Formation: The electrophile attacks the C8-position of Guanine.
Why N,1-dimethyl-1H-imidazol-2-amine is Less Potent:
Steric Hindrance: The N-methyl group on the exocyclic amine may hinder the enzymatic pocket of CYP1A2 compared to a free -NH₂.
Nitrenium Instability: Without a fused pi-system (like the phenyl ring in PhIP) to delocalize the positive charge, the nitrenium ion is short-lived and may react with water (detoxification) before reaching DNA.
DOT Diagram: Metabolic Fate
Caption: Proposed metabolic activation pathway. The lack of resonance stabilization favors the Detoxification branch over DNA adduction.
Experimental Assessment Protocols
Since direct literature data for this specific CAS is sparse, researchers must generate self-validating data. The following protocols are the "Gold Standard" for clearing this compound in drug development.
Negative: No dose-dependent increase in revertant colonies >2-fold over control.
Positive: Reproducible dose-dependent increase (likely in TA98 + S9).
Protocol B: In Vitro Micronucleus Assay (OECD 487)
Purpose: To detect chromosomal aberrations (clastogenicity/aneugenicity) in mammalian cells.
Cell Line: CHO-K1 or TK6 lymphoblastoid cells.
Exposure:
Short term (3-4 h) +/- S9.
Long term (24 h) - S9.
Endpoint: Count micronuclei (MN) in binucleated cells (blocked by Cytochalasin B).
Relevance: High concentrations of imidazoles can cause oxidative stress, leading to "false positive" micronuclei via cytotoxicity. Ensure cytotoxicity (CBPI) is monitored and does not exceed 55-60%.
Data Interpretation & Risk Management
Quantitative Comparison Table
Based on SAR analysis, the expected potency profile is:
Compound
Ames (TA98 + S9)
Carcinogenicity
Mechanism
PhIP (HCA)
Positive (High Potency)
Positive (Rodent)
High-affinity Intercalation + Adduction
2-Methylimidazole
Negative
Positive (Thyroid)*
Non-genotoxic (Hormonal disruption)
Imidazole
Negative
Negative
Inert
N,1-dimethyl-1H-imidazol-2-amine
Likely Negative / Weakly Positive
Unknown
Low-affinity Adduction (if any)
*Note: 2-Methylimidazole carcinogenicity is linked to TSH stimulation, not DNA damage.
Conclusion for Drug Development
If N,1-dimethyl-1H-imidazol-2-amine is used as a starting material:
Purge Factor: Demonstrate that downstream processing removes the compound to < threshold of toxicological concern (TTC).
Impurity Control: If it persists in the final drug substance, an Ames test is mandatory.
Safety Margin: Due to the lack of the "fused ring" system, this compound is unlikely to be a "cohort of concern" mutagen (like aflatoxin or nitrosamines), but it should be treated as a standard genotoxic impurity (PGI) until proven negative.
References
Sugimura, T., et al. (1977).[1][2] "Mutagenic heterocyclic amines in cooked food." Proceedings of the Japan Academy, Series B.
Felton, J. S., & Knize, M. G. (1990). "Heterocyclic-amine mutagens/carcinogens in foods." Handbook of Experimental Pharmacology.
IARC Monographs. (1993). "Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins."[1] Vol 56.
Forster, R., et al. (1992).[3][4] "Mutagenicity testing of imidazole and related compounds." Mutation Research/Genetic Toxicology.
NTP (National Toxicology Program). (2004).[5] "Toxicology and Carcinogenesis Studies of 2-Methylimidazole." Technical Report Series No. 516.
Hatch, F. T., et al. (1991). "Structure-activity relationships of heterocyclic amine mutagens." Environmental and Molecular Mutagenesis.
pKa values and ionization behavior of N,1-dimethyl-1H-imidazol-2-amine
An In-depth Technical Guide to the pKa and Ionization Behavior of N,1-dimethyl-1H-imidazol-2-amine Introduction: The Critical Role of Ionization in Molecular Behavior N,1-dimethyl-1H-imidazol-2-amine is a substituted 2-a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the pKa and Ionization Behavior of N,1-dimethyl-1H-imidazol-2-amine
Introduction: The Critical Role of Ionization in Molecular Behavior
N,1-dimethyl-1H-imidazol-2-amine is a substituted 2-aminoimidazole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in various natural products and synthetic compounds with diverse biological activities. The physicochemical properties of such molecules are paramount to their function in a biological system, governing their absorption, distribution, metabolism, and excretion (ADME).[1] Central to these properties is the acid dissociation constant, or pKa, which dictates the molecule's ionization state at a given pH.
This guide provides a comprehensive analysis of the ionization behavior of N,1-dimethyl-1H-imidazol-2-amine. We will explore the structural features that determine its basicity, predict its pKa based on analogous compounds, and detail the rigorous experimental methodologies used for empirical determination. This document is designed to serve as a foundational resource for scientists aiming to understand and modulate the properties of this important chemical entity for research and drug development applications.
Theoretical Framework: Understanding Basicity and Protonation Sites
The structure of N,1-dimethyl-1H-imidazol-2-amine features three nitrogen atoms, each with distinct electronic characteristics that influence its ability to accept a proton. A thorough understanding of these features is essential to predict the primary site of protonation and the overall basicity of the molecule.
N1 (Pyrrole-like Nitrogen): This nitrogen is part of the aromatic imidazole ring and is substituted with a methyl group. Its lone pair of electrons is integral to the aromatic π-system. Consequently, this nitrogen is not basic and will not be the primary site of protonation.[2][3]
Exocyclic Amino Nitrogen: This nitrogen is attached to the C2 position of the imidazole ring and is substituted with a methyl group. While typically basic, its lone pair can participate in resonance with the imidazole ring.
N3 (Pyridine-like Nitrogen): This endocyclic nitrogen's lone pair is located in an sp² hybrid orbital in the plane of the ring and is not involved in aromaticity, making it available for protonation.[2][3]
The key to the high basicity of 2-aminoimidazoles is the formation of a highly stabilized conjugate acid. Protonation occurs preferentially at the endocyclic N3 nitrogen.[2][3] The resulting positive charge is delocalized across the N3, C2, and the exocyclic amino nitrogen, forming a stable guanidinium-like system. This resonance stabilization significantly favors the protonated state, making the parent molecule a stronger base (and its conjugate acid a weaker acid, hence a higher pKa) than might be expected.[4]
The two methyl groups on N,1-dimethyl-1H-imidazol-2-amine act as electron-donating groups through induction. This effect increases the electron density within the system, further stabilizing the positive charge of the conjugate acid and thereby increasing the molecule's basicity compared to unsubstituted or singly substituted analogs.[4]
Caption: Ionization equilibrium of N,1-dimethyl-1H-imidazol-2-amine.
Quantitative pKa Analysis
While no direct experimental pKa value for N,1-dimethyl-1H-imidazol-2-amine is readily available in the cited literature, we can derive a highly reliable estimate by analyzing structurally similar compounds. The pKa of a conjugate acid is a direct measure of the basicity of the parent compound; a higher pKa corresponds to a stronger base.
The addition of the C2-amino group significantly increases basicity due to guanidinium-like resonance in the cation.[4]
1-Methyl-2-aminoimidazolium
8.65
The N1-methyl group is electron-donating, further increasing basicity compared to 2-aminoimidazolium.[4]
N,1-dimethyl-1H-imidazol-2-amine (Predicted)
~8.8 - 9.0
The additional N-methyl on the exocyclic amine is also electron-donating, which should result in a further slight increase in basicity and pKa over the 1-methyl-2-aminoimidazolium analog.
Based on this systematic comparison, the pKa of the conjugate acid of N,1-dimethyl-1H-imidazol-2-amine is predicted to be in the range of 8.8 to 9.0 . This value indicates that it is a moderately strong organic base. At physiological pH (~7.4), the molecule will exist predominantly in its protonated, cationic form, as dictated by the Henderson-Hasselbalch equation. This has profound implications for its biological activity, increasing its aqueous solubility while potentially reducing its ability to passively diffuse across lipid membranes.[5]
Experimental Protocols for pKa Determination
To empirically validate the predicted pKa, standardized analytical methods must be employed. Potentiometric titration and UV-Vis spectrophotometry are the most common and reliable techniques for this purpose.[6][7][8]
Potentiometric Titration
This classical method involves the gradual addition of a titrant (a strong acid, such as HCl) to a solution of the analyte and monitoring the resulting pH change with a calibrated electrode.[6][9][10] The pKa is determined from the inflection point of the titration curve, which corresponds to the pH where 50% of the base has been neutralized.[9]
Step-by-Step Protocol:
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[9]
Sample Preparation: Prepare a solution of N,1-dimethyl-1H-imidazol-2-amine of known concentration (e.g., 1-10 mM) in deionized water. To maintain constant ionic strength, a background electrolyte such as 0.15 M KCl can be used.[9] A minimum concentration of 10⁻⁴ M is often required to detect a significant change in the titration curve.[6][11]
Inert Atmosphere: Purge the solution with an inert gas like nitrogen or argon for 10-15 minutes before and during the titration to remove dissolved CO₂, which can interfere with the measurement by reacting with the basic analyte.[9]
Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Add standardized 0.1 M HCl titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
Data Analysis: Record the pH value after each addition of titrant. Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). For higher precision, the pKa can be determined from the peak of the first derivative of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is applicable if the protonated and neutral forms of the molecule exhibit different UV-Vis absorption spectra.[6][12] The change in absorbance at a selected wavelength is monitored across a range of buffer solutions with known pH values.
Step-by-Step Protocol:
Wavelength Selection: Dissolve the compound in two separate buffers: one where it is fully protonated (e.g., pH 2) and one where it is fully neutral (e.g., pH 12). Scan the UV-Vis spectrum (e.g., 220-400 nm) for both solutions. Identify the wavelength(s) of maximum absorbance difference between the two forms.[5]
Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, spanning the expected pKa (e.g., from pH 7.5 to 10.5 in 0.2 pH unit increments).
Sample Measurement: Prepare a set of solutions with a constant concentration of the analyte in each buffer. A 96-well microplate reader can be used for high-throughput analysis.[5] Measure the absorbance of each solution at the pre-determined wavelength(s).
Data Analysis: Plot the measured absorbance versus pH. The data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the appropriate Henderson-Hasselbalch derived equation.[12]
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Conclusion
N,1-dimethyl-1H-imidazol-2-amine is a moderately strong base with a predicted conjugate acid pKa in the range of 8.8 to 9.0. Protonation occurs at the endocyclic N3 position, creating a resonance-stabilized guanidinium-like cation. This ionization behavior is critical to its function, rendering it predominantly charged and water-soluble at physiological pH. The experimental protocols of potentiometric titration and UV-Vis spectrophotometry provide robust and validated means for the precise determination of this crucial physicochemical parameter. A thorough understanding and empirical validation of the pKa are indispensable for researchers in medicinal chemistry and drug development, enabling the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles.
References
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. [Link]
Topol, I. A., et al. (1997). Calculation of Absolute and Relative Acidities of Substituted Imidazoles in Aqueous Solvent. ACS Publications. [Link]
El-Gendy, M. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
Subirats, X., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]
Chemistry Stack Exchange. (2017). Site of first protonation of imidazole and aminoimidazole. [Link]
Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. [Link]
Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]
N,1-dimethyl-1H-imidazol-2-amine hydrochloride as a building block in drug discovery
Executive Summary N,1-dimethyl-1H-imidazol-2-amine hydrochloride (also known as 1-methyl-2-(methylamino)imidazole HCl) is a specialized heterocyclic building block that bridges the gap between simple imidazoles and compl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N,1-dimethyl-1H-imidazol-2-amine hydrochloride (also known as 1-methyl-2-(methylamino)imidazole HCl) is a specialized heterocyclic building block that bridges the gap between simple imidazoles and complex guanidine-mimetic scaffolds. Its unique structure—featuring a secondary exocyclic amine and a methylated ring nitrogen—offers a distinct reactivity profile compared to its primary amine counterpart (2-aminoimidazole).
This guide details the utility of this compound as a pharmacophore for guanidine bioisosterism , biofilm inhibition , and kinase targeting . It provides actionable synthetic protocols, reactivity maps, and safety guidelines for medicinal chemists optimizing lead compounds.
Chemical Profile & Structural Logic
Structural Attributes
The compound consists of an imidazole ring substituted at the N1 position with a methyl group and at the C2 position with a methylamino group. The hydrochloride salt form ensures stability and water solubility, facilitating its use in aqueous or polar organic reactions.
Property
Data
Relevance in Drug Design
Formula
CHN·HCl
Low MW fragment (< 200 Da), ideal for FBDD.
CAS (Free Base)
Derivative of 566321
Core scaffold ID for searching analog space.
pKa (Conjugate Acid)
~8.7 - 9.0 (Est.)
Critical: More basic than imidazole (pKa ~7) but less basic than guanidine (pKa ~13.6). This "goldilocks" basicity improves oral bioavailability while maintaining cation-pi interactions.
H-Bond Donors
1 (Exocyclic NH)
Key for directional H-bonding in receptor pockets.
H-Bond Acceptors
1 (Ring N3)
Essential for hinge binding in kinases.
Tautomerism
Fixed
N1-methylation locks the tautomer, preventing the promiscuous binding often seen with N-unsubstituted imidazoles.
The Guanidine Bioisostere Advantage
Medicinal chemists often replace the highly basic, highly polar guanidine group (found in Arginine) with 2-aminoimidazoles. The N,1-dimethyl variant offers two advantages:
Reduced Basicity: It reduces the penalty of desolvation energy required to enter a hydrophobic pocket.
Steric Control: The N-methyl groups provide a defined steric vector, restricting conformational freedom and potentially improving selectivity.
Synthetic Utility & Reactivity Profile[1]
The core utility of N,1-dimethyl-1H-imidazol-2-amine lies in its bifunctional nature. The exocyclic amine is a tunable nucleophile, while the imidazole ring remains susceptible to electrophilic substitution at C4/C5.
Reactivity Map (Graphviz)
Figure 1: Reactivity profile of N,1-dimethyl-1H-imidazol-2-amine. The exocyclic amine is the primary handle for library generation, while the ring carbons allow for late-stage diversification.
Medicinal Chemistry Applications
Biofilm Inhibition (Marine Alkaloid Mimics)
Marine sponges of the genus Agelas produce alkaloids like Oroidin containing a 2-aminoimidazole moiety. These compounds inhibit bacterial biofilm formation without killing the bacteria (non-biocidal), reducing the evolutionary pressure for resistance.
Mechanism: The 2-aminoimidazole motif interferes with bacterial two-component signaling systems.
Application: N,1-dimethyl-1H-imidazol-2-amine is used to synthesize simplified, stable analogs of Oroidin. The N-methylation prevents the formation of cyclic artifacts often seen with the primary amine.
Alpha-Adrenergic Agonists
The 2-aminoimidazoline core of Clonidine is structurally related. The unsaturated 2-aminoimidazole analogs often show improved selectivity for
vs adrenergic receptors.
Design Strategy: Use the exocyclic nitrogen to link aromatic systems (e.g., 2,6-dichlorophenyl) to mimic the clonidine pharmacophore while altering the pKa and planarity.
Kinase Inhibitors (Hinge Binders)
The motif functions as a donor-acceptor (D-A) system.
NH (Exocyclic): H-bond donor to the hinge region backbone carbonyl.
N3 (Ring): H-bond acceptor from the hinge region backbone NH.
Case Study: This scaffold has been explored in B-Raf and VEGFR inhibitors where a smaller, more polar headgroup is required compared to bulky indazoles.
Experimental Protocols
Synthesis of N,1-dimethyl-1H-imidazol-2-amine (Reference Route)
While the hydrochloride salt is commercially available, in-house synthesis is often required for isotopically labeled versions or scale-up. The most robust route is Nucleophilic Aromatic Substitution (SNAr) .
Reagents: Charge a pressure vessel with 2-chloro-1-methylimidazole (1.0 eq) and 40% aqueous methylamine (10.0 eq).
Conditions: Seal and heat to 120°C for 12–16 hours. (Note: Microwave irradiation at 140°C for 1 hour is a viable alternative for small scales).
Workup: Cool to room temperature. Concentrate in vacuo to remove excess methylamine and water.
Purification: The residue is dissolved in EtOH, and concentrated HCl (1.1 eq) is added. Evaporate to dryness and recrystallize from EtOH/Et2O to yield the hydrochloride salt.
Validation: 1H NMR (DMSO-d6) should show a singlet for N-Me (~3.5 ppm) and a singlet/doublet for the exocyclic N-Me (~2.8 ppm).
Base: Add Diisopropylethylamine (DIPEA, 2.5 mmol) to free-base the amine. Stir for 10 min.
Coupling: Add the desired Isocyanate (R-NCO, 1.1 mmol) dropwise.
Reaction: Stir at RT for 4 hours. Monitor by LC-MS (Target mass = MW of scaffold + MW of Isocyanate).
Isolation: Dilute with water (15 mL). If precipitate forms, filter and wash. If not, extract with EtOAc.
Workflow Visualization: Library Generation
Figure 2: Divergent synthesis workflow using N,1-dimethyl-1H-imidazol-2-amine as a common intermediate for generating diverse chemotypes.
Safety & Handling
Hazards: The free base is an irritant and potentially corrosive. The hydrochloride salt is a solid but can cause severe eye irritation (H319) and skin irritation (H315).
Incompatibility: Avoid strong oxidizing agents. The exocyclic amine can react with atmospheric CO2 over time if not stored as the HCl salt.
Storage: Store in a desiccator at room temperature. Hygroscopic nature requires protection from moisture.
References
PubChem. 1-Methyl-1H-imidazol-2-amine hydrochloride (Compound Summary). National Library of Medicine. Link
Richards, J. J., & Melander, C. (2009). Controlling Bacterial Biofilms with 2-Aminoimidazole-Based Small Molecules. ChemBioChem.[1][2] (Describes the utility of the 2-aminoimidazole scaffold in biofilm modulation). Link
BenchChem. 2-Aminoimidazole: A Privileged Scaffold in Modern Drug Discovery. (Overview of the scaffold's versatility). Link
Organic Syntheses. Synthesis of 1-Methylimidazole derivatives. (General procedures for imidazole functionalization). Link
Jena, N. R., et al. (2008). Reaction of hypochlorous acid with imidazole: formation of 2-chloro- and 2-oxoimidazoles.[3] Journal of Computational Chemistry. (Mechanistic insights into 2-substituted imidazoles). Link
Application Note: HPLC Method Development for the Detection of N,1-dimethyl-1H-imidazol-2-amine
Abstract This application note provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of N,1-dimethyl-1H-imidazol-2-amine....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of N,1-dimethyl-1H-imidazol-2-amine. Due to its polar and basic nature, this compound presents unique challenges for retention and peak shape in traditional reversed-phase chromatography. This document outlines systematic strategies, including reversed-phase with ion-pairing, and Hydrophilic Interaction Liquid Chromatography (HILIC), to achieve optimal separation. Detailed protocols for initial screening, method optimization, and validation considerations are provided for researchers, scientists, and drug development professionals.
Introduction
N,1-dimethyl-1H-imidazol-2-amine is a small heterocyclic amine whose accurate detection and quantification are essential in various stages of pharmaceutical development and research. The inherent polarity and basicity of its imidazole and amine functional groups make it poorly retained on conventional C18 columns, often resulting in elution near the void volume and poor peak symmetry. This guide details a logical, step-by-step approach to overcome these challenges, ensuring the development of a reliable and reproducible HPLC method.
Analyte Characterization
A thorough understanding of the analyte's physicochemical properties is the foundation of effective HPLC method development.
Structure:
N,1-dimethyl-1H-imidazol-2-amine
Physicochemical Properties:
A summary of the key properties of N,1-dimethyl-1H-imidazol-2-amine is presented in Table 1. The predicted XlogP of 0.3 indicates its polar nature.[1] The imidazole ring is basic, with the pKa of the conjugate acid of the parent imidazole being approximately 7.[2] The presence of an exocyclic amine and methyl groups will influence its overall basicity and polarity. For a similar compound, N,N-dimethyl-1H-benzimidazol-2-amine, a predicted pKa of 11.44 has been reported, suggesting N,1-dimethyl-1H-imidazol-2-amine is also a strong base.[3]
The imidazole ring provides a chromophore for UV detection. A UV scan is necessary to determine the λmax for optimal sensitivity.
Chromatographic Strategy Selection
The polar and basic characteristics of N,1-dimethyl-1H-imidazol-2-amine necessitate a departure from standard reversed-phase conditions. The primary challenges are achieving adequate retention and symmetrical peak shape.[7]
Below is a decision-making workflow for selecting the most appropriate chromatographic approach.
Caption: Strategy selection workflow for HPLC method development.
Reversed-Phase Chromatography (RPC) with pH Control
The initial approach should involve a standard C18 column with a mobile phase at a low pH (e.g., 2.5-3.5) using a buffer like formic acid or ammonium formate.[7] At this pH, the analyte will be protonated, which can help to mitigate peak tailing caused by interactions with residual silanols on the column. However, retention may be minimal due to the increased polarity of the charged molecule.
Ion-Pair Reversed-Phase Chromatography (IP-RPC)
If retention in standard RPC is insufficient, ion-pairing chromatography is a powerful alternative.[8] An anionic ion-pairing reagent, such as heptanesulfonic acid (HSA) or heptafluorobutyric acid (HFBA), is added to the mobile phase. This reagent forms a neutral ion pair with the protonated analyte, increasing its hydrophobicity and enhancing its retention on the reversed-phase column.[8][9]
HILIC is an excellent technique for highly polar compounds that are poorly retained in RPC.[10][11] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[12][13] The analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to retention of polar compounds.
Experimental Protocols
Materials and Equipment
HPLC System: A quaternary or binary HPLC system with a UV detector.
Prepare a 1 mg/mL stock solution of N,1-dimethyl-1H-imidazol-2-amine in water. Dilute this stock solution with the initial mobile phase to a working concentration of 10 µg/mL.
Protocol 1: Initial RPC Screening
Column: C18, 4.6 x 150 mm, 5 µm.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: Acetonitrile.
Gradient: 5% to 95% B over 10 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 215 nm (or determined λmax).
Injection Volume: 5 µL.
Expected Outcome: The analyte is likely to elute early in the chromatogram with low retention. Peak shape may be acceptable or show some tailing.
Protocol 2: Ion-Pair RPC Method
Column: C18, 4.6 x 150 mm, 5 µm.
Mobile Phase A: 5 mM HFBA in water.
Mobile Phase B: Acetonitrile.
Gradient: 5% to 95% B over 10 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 215 nm.
Injection Volume: 5 µL.
Expected Outcome: A significant increase in retention time compared to the standard RPC method. Peak shape should be improved.
Protocol 3: HILIC Method
Column: Amide, 4.6 x 150 mm, 5 µm.
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.
Gradient: 0% to 100% B over 10 minutes (Note: in HILIC, increasing the aqueous content, Mobile Phase B, decreases retention).[14]
Flow Rate: 1.0 mL/min.
Column Temperature: 40 °C.
Detection: UV at 215 nm.
Injection Volume: 5 µL.
Expected Outcome: Good retention and peak shape. The elution order is typically the reverse of RPC.
Method Optimization
Once a promising initial condition is identified, the following parameters should be optimized to achieve the desired resolution, peak shape, and run time.
A Comprehensive Guide to Solid-Phase Extraction of N,1-dimethyl-1H-imidazol-2-amine from Biological Matrices
An Application Note for Drug Development Professionals Abstract This guide provides a detailed, scientifically-grounded protocol for the selective extraction of N,1-dimethyl-1H-imidazol-2-amine from complex biological ma...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Abstract
This guide provides a detailed, scientifically-grounded protocol for the selective extraction of N,1-dimethyl-1H-imidazol-2-amine from complex biological matrices such as plasma and urine. Moving beyond a simple recitation of steps, this document elucidates the critical interplay between the analyte's chemical properties and the chosen solid-phase extraction (SPE) strategy. We focus on a robust Strong Cation Exchange (SCX) methodology, explaining the rationale behind each phase of the extraction process to ensure high recovery and exceptional purity. This application note is designed for researchers, scientists, and drug development professionals who require a reliable and reproducible method for sample preparation prior to downstream analysis by techniques like LC-MS/MS.
Introduction: The Analytical Challenge
N,1-dimethyl-1H-imidazol-2-amine is a polar, basic compound whose accurate quantification in biological fluids is often essential for pharmacokinetic, toxicokinetic, and metabolic studies. The inherent complexity of biological matrices, which contain a myriad of endogenous substances like salts, proteins, lipids, and other metabolites, presents a significant analytical challenge[1][2]. Direct injection of such samples can lead to ion suppression in mass spectrometry, column fouling in chromatography, and generally unreliable results.
Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these issues by isolating target analytes from interfering matrix components[3]. This note provides a comprehensive protocol based on the fundamental principles of analyte-sorbent interaction, ensuring a clean, concentrated sample ready for precise instrumental analysis.
Analyte Chemistry: The Key to a Selective Method
A successful SPE method begins with a thorough understanding of the target analyte's physicochemical properties. The structure of N,1-dimethyl-1H-imidazol-2-amine is characterized by two key features that dictate its behavior in solution and its interaction with SPE sorbents:
Polarity: The presence of multiple nitrogen atoms makes the molecule inherently polar.
Basicity: The imidazole ring and the dimethylamino group are both basic. Based on structurally similar compounds like N,N-dimethyl-1H-benzimidazol-2-amine, the pKa of N,1-dimethyl-1H-imidazol-2-amine can be estimated to be significantly above neutral (likely in the 10-12 range)[4].
This high basicity is the cornerstone of our extraction strategy. At a pH at least 2 units below its pKa, the molecule will be fully protonated, carrying a stable positive charge (cationic form). This allows us to exploit the powerful and highly selective mechanism of ion exchange.
While reversed-phase (RP) or normal-phase (NP) SPE could be considered, a Strong Cation Exchange (SCX) mechanism offers superior selectivity and robustness for a potent base like N,1-dimethyl-1H-imidazol-2-amine[5].
Mechanism: SCX sorbents contain negatively charged functional groups (e.g., sulfonic acid) that are ionized across the entire practical pH range. When a pre-treated sample containing the positively charged analyte is loaded onto the sorbent, a strong ionic bond is formed.
Advantage: This ionic interaction is much stronger and more specific than the weaker hydrophobic interactions of reversed-phase SPE[3]. This allows for the use of rigorous wash steps to remove a wide range of neutral and acidic interferences that might otherwise remain, resulting in a significantly cleaner final extract.
The SPE Workflow: A Visual Guide
The following diagram outlines the logical flow of the entire Strong Cation Exchange SPE process. Each step is designed to systematically isolate the target analyte from the sample matrix.
Caption: Analyte is retained in its charged state and eluted upon neutralization.
Method Performance & Troubleshooting
A robust analytical method must be validated. The following table outlines target performance characteristics for this SPE protocol.
Parameter
Target Value
Rationale
Recovery
> 85%
Indicates efficient extraction of the analyte from the matrix.
Precision (%RSD)
< 15%
Demonstrates the reproducibility of the method across multiple preparations.[6]
Matrix Effect
85% - 115%
Assesses the degree of ion suppression or enhancement from co-eluting matrix components.
Cleanliness
Minimal interfering peaks
A visual inspection of the chromatogram baseline indicates effective removal of matrix components.
Troubleshooting Common Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Low Recovery
1. Incomplete elution. 2. Analyte breakthrough during loading/washing. 3. Incorrect pH of sample.
1. Increase elution solvent basicity (e.g., 10% NH4OH) or volume. Allow longer soak time. 2. Decrease sample loading flow rate. Ensure wash solvent is not too strong. 3. Verify sample pH is at least 2 units below analyte pKa before loading.
Poor Reproducibility
1. Inconsistent flow rates. 2. Sorbent bed drying out between steps. 3. Inconsistent sample pre-treatment.
1. Use a vacuum manifold with flow control. 2. Do not let the sorbent dry until the final drying step. 3. Ensure pre-treatment steps (pipetting, pH adjustment) are performed consistently.
Dirty Extract
1. Insufficient or incorrect washing. 2. Incompatible elution solvent.
1. Increase wash volumes or add an intermediate wash step with a different solvent (e.g., ethyl acetate). 2. Ensure the elution solvent is selective for the analyte.
Conclusion
This application note provides a comprehensive and scientifically-driven protocol for the solid-phase extraction of N,1-dimethyl-1H-imidazol-2-amine. By leveraging the analyte's strong basicity with a targeted Strong Cation Exchange (SCX) sorbent, this method achieves high recovery and exceptional extract cleanliness, which are prerequisites for reliable and sensitive downstream analysis. The detailed explanation of the causality behind each step empowers scientists to not only execute the protocol but also to intelligently troubleshoot and adapt it as needed, ensuring the generation of high-quality, trustworthy data in drug development and research.
References
PubChem. N,N-Dimethyl-1H-benzimidazol-2-amine. National Center for Biotechnology Information. [Link]
Protheragen. N,N-dimethyl-1H-benzoimidazol-2-amine. Protheragen Inc. [Link]
Raynie, D. E. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
ResearchGate. What solvent should I use with SPE to elute amines from silica? ResearchGate GmbH. [Link]
Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. [Link]
PubChem. 1-Methyl-1H-imidazol-2-amine. National Center for Biotechnology Information. [Link]
Varelis, P., et al. (2006). Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages... Journal of Separation Science. [Link]
Yu, S., et al. (2020). Combination of solid-phase extraction with microextraction techniques followed by HPLC for simultaneous determination of 2-methylimidazole and 4-methylimidazole in beverages. Food Chemistry. [Link]
Agilent. SPE Method Development Tips and Tricks. Agilent Technologies. [Link]
Paleologos, E. K., & Kontominas, M. G. (2004). On-line solid-phase extraction with surfactant accelerated on-column derivatization and micellar liquid chromatographic separation as a tool for the determination of biogenic amines... Analytical Chemistry. [Link]
Viberg, P., et al. (2004). In-capillary micro solid-phase extraction and capillary electrophoresis separation of heterocyclic aromatic amines with nanospray mass spectrometric detection. Analytical and Bioanalytical Chemistry. [Link]
MDPI. Analytical Methods for Nanomaterial Determination in Biological Matrices. MDPI. [Link]
Journal of Applied Pharmaceutical Science. A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. [Link]
AWS. Analysis of Drugs in Biological Matrices. Amazon Web Services. [Link]
SIELC Technologies. Separation of Model Compounds in Reversed-Phase and Mixed-Mode. SIELC Technologies. [Link]
Application Note: Optimizing LC-MS/MS Parameters for the Quantitative Analysis of N,1-dimethyl-1H-imidazol-2-amine
Abstract This comprehensive guide details a systematic and scientifically-grounded approach to developing a robust and sensitive LC-MS/MS method for the quantification of N,1-dimethyl-1H-imidazol-2-amine. As a small, pol...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details a systematic and scientifically-grounded approach to developing a robust and sensitive LC-MS/MS method for the quantification of N,1-dimethyl-1H-imidazol-2-amine. As a small, polar, and basic analyte, this compound presents unique challenges for traditional reversed-phase liquid chromatography. This application note provides an in-depth exploration of advanced chromatographic techniques, including Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC), as effective strategies for achieving optimal retention and peak shape. Furthermore, we present a detailed protocol for the systematic optimization of mass spectrometry parameters and sample preparation techniques to ensure high sensitivity, accuracy, and reproducibility in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for this and structurally similar compounds.
Introduction: The Analytical Challenge of Small Polar Amines
N,1-dimethyl-1H-imidazol-2-amine belongs to a class of small, polar, and basic compounds that are often poorly retained on conventional reversed-phase (RP) HPLC columns.[1] This poor retention can lead to elution near the solvent front, resulting in significant matrix effects, poor peak shape, and compromised sensitivity, particularly when analyzing complex biological samples.[1] The inherent polarity and basicity of the imidazole moiety necessitate a departure from standard chromatographic approaches.
This guide will address these challenges by focusing on two powerful chromatographic techniques:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[2][3] This creates a water-enriched layer on the surface of the stationary phase, allowing for the partitioning of polar analytes and leading to their retention.[2]
Mixed-Mode Chromatography (MMC): MMC columns possess stationary phases with multiple functionalities, such as reversed-phase and ion-exchange characteristics.[4][5] This dual-retention mechanism provides enhanced selectivity and retention for a wide range of compounds, including polar and ionizable analytes, often without the need for ion-pairing reagents that can suppress MS signals.[5][6]
The successful implementation of these techniques, coupled with meticulous optimization of mass spectrometry and sample preparation parameters, is crucial for developing a reliable quantitative assay for N,1-dimethyl-1H-imidazol-2-amine.
While specific experimental data for N,1-dimethyl-1H-imidazol-2-amine is not widely available, its structure provides significant insight into its physicochemical properties. As an analogue of N-methyl-1H-imidazol-2-amine and 1-methyl-1H-imidazol-2-amine, it can be predicted to be a small molecule with a molecular weight of approximately 111.15 g/mol , a polar surface area conducive to hydrophilicity, and a basic nature due to the amine and imidazole nitrogen atoms.[7][8] These characteristics are the primary drivers for the analytical strategy outlined in this document.
Chromatographic Method Development: A Step-by-Step Protocol
The following protocol outlines a systematic approach to developing a robust LC method for N,1-dimethyl-1H-imidazol-2-amine.
Initial Column and Mobile Phase Screening
The initial step involves screening different column chemistries and mobile phase compositions to identify the most promising conditions for retention and peak shape.
Experimental Protocol:
Prepare a standard solution of N,1-dimethyl-1H-imidazol-2-amine at a concentration of 1 µg/mL in a 50:50 mixture of acetonitrile and water.
Screen the following column and mobile phase combinations:
Column Type
Stationary Phase Chemistry
Mobile Phase A
Mobile Phase B
Initial Gradient Conditions
HILIC
Amide
10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid
Acetonitrile
95% B for 1 min, ramp to 50% B over 5 min
HILIC
Unbonded Silica
10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid
Monitor the elution profile of the analyte using a mass spectrometer in full scan mode to identify the retention time and assess peak shape under each condition.
Rationale for Choices:
HILIC Columns: Amide phases offer excellent retention for polar neutral and basic compounds through hydrogen bonding and dipole-dipole interactions.[2] Unbonded silica phases provide retention through partitioning and ionic interactions with surface silanols.
Mixed-Mode Columns: The combination of reversed-phase and ion-exchange functionalities allows for tunable selectivity by adjusting mobile phase pH and ionic strength.[5][9]
Mobile Phase Modifiers: Ammonium acetate and ammonium formate are volatile buffers that are highly compatible with mass spectrometry and can improve peak shape by controlling the ionization state of the analyte and stationary phase.[10][11] Formic acid is a common additive in reversed-phase and mixed-mode chromatography to enhance the ionization of basic compounds in positive ESI mode.[12]
Gradient and Mobile Phase Optimization
Once a promising column and mobile phase system is identified, the next step is to fine-tune the gradient and mobile phase composition to achieve optimal separation and peak shape.
Experimental Protocol:
Adjust the gradient slope: If the analyte elutes too early, decrease the rate of increase of the aqueous component (for HILIC) or the organic component (for MMC). If it elutes too late, increase the rate.
Optimize the buffer concentration and pH: Systematically vary the concentration of the mobile phase buffer (e.g., 5, 10, 20 mM) and the pH to assess the impact on retention and peak symmetry. For basic analytes like N,1-dimethyl-1H-imidazol-2-amine, a slightly acidic pH can improve peak shape by ensuring consistent protonation.
Evaluate different organic solvents: While acetonitrile is the most common organic solvent for HILIC, methanol can sometimes offer different selectivity.[13]
Caption: LC Method Development Workflow
Mass Spectrometry Optimization: Maximizing Sensitivity and Specificity
The optimization of mass spectrometry parameters is critical for achieving the desired sensitivity and specificity of the assay. This is typically performed by infusing a standard solution of the analyte directly into the mass spectrometer.
Precursor Ion Selection and Source Parameter Optimization
Experimental Protocol:
Prepare a 1 µg/mL solution of N,1-dimethyl-1H-imidazol-2-amine in a 50:50 mixture of the optimized mobile phase.
Infuse the solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
Operate the mass spectrometer in positive electrospray ionization (ESI) mode and acquire full scan data to identify the precursor ion, which is expected to be the [M+H]⁺ ion.
Systematically optimize the following ESI source parameters to maximize the signal intensity of the precursor ion:[10][11][14]
Capillary Voltage
Nebulizer Gas Pressure
Drying Gas Flow Rate and Temperature
Sheath Gas Flow Rate and Temperature (if applicable)
Rationale for Choices:
Positive ESI Mode: The basic nature of N,1-dimethyl-1H-imidazol-2-amine makes it highly amenable to protonation and detection in positive ion mode.
Source Parameter Optimization: Each of these parameters influences the efficiency of droplet formation, desolvation, and ionization in the ESI source. Their optimization is crucial for maximizing the ion signal and ensuring robust performance.[14]
Product Ion Selection and Collision Energy Optimization
Experimental Protocol:
Select the precursor ion identified in the previous step for fragmentation.
Perform a product ion scan by ramping the collision energy to identify the most abundant and stable fragment ions.
Select at least two product ions for Multiple Reaction Monitoring (MRM). One will serve as the quantifier and the other as the qualifier to ensure specificity.
For each MRM transition, perform a collision energy optimization by acquiring data at various collision energy settings to determine the value that yields the highest product ion intensity.
Derivatization procedures for gas chromatography of imidazole amines
Anwendungs- und Protokollhandbuch Thema: Derivatisierungsverfahren für die Gaschromatographie von Imidazolaminen Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Zusammenfassung: Imidazo...
Author: BenchChem Technical Support Team. Date: February 2026
Anwendungs- und Protokollhandbuch
Thema: Derivatisierungsverfahren für die Gaschromatographie von Imidazolaminen
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Imidazolamine, wie Histamin und verwandte Verbindungen, stellen aufgrund ihrer hohen Polarität und geringen Flüchtigkeit eine erhebliche Herausforderung für die direkte Analyse mittels Gaschromatographie (GC) dar.[1] Dieses Dokument bietet eine detaillierte wissenschaftliche Anleitung zu den wesentlichen Derivatisierungsverfahren, die diese Analyten in flüchtige, thermisch stabile Verbindungen umwandeln, die für eine robuste und empfindliche GC-Analyse, oft in Kopplung mit der Massenspektrometrie (GC-MS), geeignet sind.[2] Wir werden die chemischen Grundlagen, praxisbewährte Protokolle und kritische Überlegungen für die drei primären Strategien untersuchen: Silylierung, Acylierung und Derivatisierung mit Chloroformaten.
Einleitung: Die Notwendigkeit der Derivatisierung
Imidazolamine sind biogene Amine, die eine primäre oder sekundäre Aminogruppe sowie einen polaren Imidazolring enthalten.[3] Diese funktionellen Gruppen führen zu starken intermolekularen Wasserstoffbrückenbindungen, was in hohen Siedepunkten und einer schlechten thermischen Stabilität resultiert. Bei der direkten Injektion in einen heißen GC-Einlass neigen diese Verbindungen zur Zersetzung oder zeigen eine schlechte Peakform (Tailing) aufgrund von Adsorption an aktiven Stellen im System.[4]
Die Derivatisierung umgeht diese Probleme, indem die aktiven Wasserstoffatome in den Amino- und Imidazolgruppen durch unpolare Schutzgruppen ersetzt werden.[5][6] Die Ziele dieses chemischen Schrittes sind:
Erhöhung der Flüchtigkeit: Durch die Reduzierung der Polarität wird der Siedepunkt des Analyten gesenkt, was eine Verdampfung ohne Zersetzung ermöglicht.[1]
Verbesserung der thermischen Stabilität: Die resultierenden Derivate sind widerstandsfähiger gegenüber den hohen Temperaturen im GC-Injektor und Ofen.[6]
Steigerung der Nachweisempfindlichkeit: Die Einführung von spezifischen Gruppen (z. B. halogenierten Gruppen für den Elektroneneinfangdetektor, ECD) kann die Detektorempfindlichkeit drastisch erhöhen.[6]
Die Auswahl des geeigneten Derivatisierungsreagenzes und Protokolls ist entscheidend für den Erfolg der Analyse und hängt von der spezifischen Struktur des Analyten, der Probenmatrix und den analytischen Anforderungen ab.
Silylierung: Der Goldstandard für polare Analyten
Die Silylierung ist eine der am weitesten verbreiteten Derivatisierungstechniken. Sie ersetzt aktive Wasserstoffatome durch eine unpolare Trimethylsilyl (TMS)-Gruppe.[1] Diese Reaktion ist in der Regel schnell, quantitativ und erzeugt Derivate mit ausgezeichneten chromatographischen Eigenschaften.
Chemisches Prinzip:
Die Reaktion erfolgt durch einen nukleophilen Angriff des freien Elektronenpaars des Stickstoffs (oder Sauerstoffs) auf das Siliziumatom des Silylierungsreagenzes. Eine Abgangsgruppe am Reagenz wird abgespalten und nimmt das aktive Wasserstoffatom auf.
Gängige Silylierungsreagenzien
Die Wahl des Reagenzes hängt von seiner Reaktivität ab. Stärkere Reagenzien werden für weniger reaktive Gruppen wie Amide oder sterisch gehinderte Amine benötigt.[1]
Reagenz
Abkürzung
Typische Analyten
Anmerkungen
N,O-Bis(trimethylsilyl)acetamid
BSA
Alkohole, Phenole, Carbonsäuren, Amine
Ein vielseitiges und häufig verwendetes Reagenz.[7][8]
N,O-Bis(trimethylsilyl)trifluoracetamid
BSTFA
Wie BSA, zusätzlich Amide und einige Aminosäuren
Erhöhte Reaktivität im Vergleich zu BSA; die Nebenprodukte sind flüchtiger.[8]
N-Methyl-N-(trimethylsilyl)trifluoracetamid
MSTFA
Wie BSTFA
Gilt als das stärkste Silylierungsreagenz für Amine; sehr flüchtige Nebenprodukte.[5][8]
N-Trimethylsilylimidazol
TMSI
Hydroxylgruppen, Carbonsäuren
Sehr spezifisch für Hydroxylgruppen; weniger reaktiv gegenüber Aminen.[1][9]
Praxiseinblick:
Für Imidazolamine wie Histamin, die sowohl eine primäre Aminogruppe als auch einen sekundären Aminstickstoff im Imidazolring besitzen, sind stärkere Reagenzien wie BSA oder BSTFA erforderlich, um eine vollständige Derivatisierung an beiden Stellen zu gewährleisten. Die Reaktion wird oft durch einen Katalysator wie Trimethylchlorsilan (TMCS) beschleunigt, insbesondere bei sterisch gehinderten Gruppen.[1] Es ist von entscheidender Bedeutung, unter wasserfreien Bedingungen zu arbeiten, da Wasser mit den Silylierungsreagenzien reagiert und deren Wirksamkeit herabsetzt.[1]
Protokoll: Silylierung von Histamin mit BSA
Dieses Protokoll basiert auf einer etablierten Methode zur Analyse von Histamin.
Materialien:
Histamin-Standard oder getrockneter Probenextrakt
N,O-Bis(trimethylsilyl)acetamid (BSA)
Dichlormethan (DCM), GC-Qualität
Heizblock oder Wasserbad
Stickstoff-Evaporator
GC-Vials (2 mL) mit Septumkappen
Schritt-für-Schritt-Anleitung:
Probeneinwaage: Eine bekannte Menge des Histamin-Standards oder des Probenextrakts in ein GC-Vial überführen.
Trocknung: Die Probe unter einem sanften Stickstoffstrom bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 40 °C) vollständig zur Trockne eindampfen. Dies ist ein kritischer Schritt, um Feuchtigkeit zu entfernen.
Reagenz-Zugabe: 100 µL eines aprotischen Lösungsmittels (z. B. Pyridin oder Acetonitril) und 100 µL BSA zum trockenen Rückstand geben. Hinweis: Die genauen Volumina können je nach Konzentration des Analyten angepasst werden.
Reaktion: Das Vial fest verschließen und für 30 Minuten bei 80 °C in einem Heizblock erhitzen.
Abkühlen: Das Vial auf Raumtemperatur abkühlen lassen.
Verdünnung (optional): Falls erforderlich, die derivatisierte Lösung mit Dichlormethan auf die gewünschte Endkonzentration verdünnen.
Analyse: 1 µL der fertigen Lösung in das GC-MS-System injizieren.
Systempflege:
Silylierungsreagenzien und ihre Nebenprodukte können das GC-System kontaminieren. Regelmäßiger Austausch des Injektor-Liners und das Kürzen der ersten Zentimeter der GC-Säule sind empfehlenswert, um die Peakform und Empfindlichkeit zu erhalten.[1] Verwenden Sie niedrig- bis mittelpolare Säulen (z. B. 5 % Phenyl-Methylpolysiloxan) und vermeiden Sie "WAX"-Phasen, da diese mit den Reagenzien reagieren können.[1]
Workflow-Diagramm: Silylierungsverfahren
Workflow der Silylierung von Imidazolaminen.
Acylierung: Bildung stabiler Amidderivate
Bei der Acylierung werden die Aminogruppen mit einem Acylierungsreagenz, typischerweise einem Säureanhydrid, umgesetzt, um stabile und weniger polare Amide zu bilden.[5][6] Die Einführung von perfluorierten Acylgruppen (z. B. Pentafluorpropionyl-, PFP) ist besonders vorteilhaft, da sie die Flüchtigkeit erhöht und eine hochsensitive Detektion mit einem ECD ermöglicht.
Chemisches Prinzip:
Die Reaktion involviert den nukleophilen Angriff der Aminogruppe auf ein Carbonylkohlenstoffatom des Anhydrids. Dies führt zur Bildung eines Amidderivats und zur Freisetzung eines Moleküls der entsprechenden Carbonsäure. Die Reaktion wird oft in Gegenwart einer Base wie Pyridin durchgeführt, um die entstehende Säure zu neutralisieren.[10]
Gängige Acylierungsreagenzien
Die Reaktivität und die Eigenschaften des Derivats werden durch die Wahl der Acylgruppe bestimmt.
Ausgezeichnete Flüchtigkeit und sehr hohe ECD-Empfindlichkeit.[11]
Heptafluorbuttersäureanhydrid
HFBA
Heptafluorbutyryl (HFB)
Ähnlich wie PFPA, erzeugt Derivate mit höherem Molekulargewicht.
Praxiseinblick:
Die Acylierung von Histamin kann im Vergleich zu anderen biogenen Aminen eine Herausforderung darstellen und zu weniger zuverlässigen Ergebnissen führen.[11] Die Optimierung der Reaktionsbedingungen, insbesondere des Lösungsmittels (z. B. Ethylacetat) und der GC-Starttemperatur, ist entscheidend für die Stabilität und quantitative Analyse der PFP-Derivate.[11] Eine sorgfältige Probenaufreinigung vor der Derivatisierung ist oft notwendig, um störende Matrixeffekte zu minimieren.
Protokoll: Acylierung von Imidazolaminen mit PFPA
Dieses Protokoll beschreibt ein allgemeines Verfahren, das auf den in der Literatur beschriebenen Prinzipien basiert.[11]
Materialien:
Getrockneter Probenextrakt
Pentafluorpropionsäureanhydrid (PFPA)
Ethylacetat, GC-Qualität
Pyridin, GC-Qualität
Heizblock
GC-Vials
Schritt-für-Schritt-Anleitung:
Probenvorbereitung: Den wässrigen Probenextrakt in ein Reaktionsgefäß überführen und zur Trockne eindampfen.
Reagenz-Lösung herstellen: Eine Lösung aus 50 µL Ethylacetat und 50 µL PFPA vorbereiten. Vorsicht: PFPA ist sehr reaktiv und feuchtigkeitsempfindlich. Unter Schutzgas arbeiten.
Derivatisierung: Die Reagenz-Lösung zum trockenen Probenrückstand geben. Optional können 10 µL Pyridin als Katalysator hinzugefügt werden.
Reaktion: Das Vial fest verschließen und für 30 Minuten bei 60 °C erhitzen.
Aufarbeitung: Nach dem Abkühlen die Reaktionsmischung unter einem sanften Stickstoffstrom eindampfen, um überschüssiges Reagenz zu entfernen.
Rekonstitution: Den Rückstand in einem geeigneten Lösungsmittel (z. B. Ethylacetat oder Toluol) aufnehmen.[11]
Analyse: 1 µL der Lösung in das GC-System injizieren. Eine niedrige Starttemperatur (z. B. 40 °C) kann die Stabilität der Derivate auf der Säule verbessern.[11]
Reaktionsdiagramm: Acylierung eines Imidazolamins
Allgemeine Acylierungsreaktion mit PFPA.
Derivatisierung mit Chloroformaten
Die Reaktion mit Alkylchloroformaten ist eine weitere effektive Methode zur Derivatisierung von Aminen. Sie führt zur Bildung von stabilen und gut chromatographierbaren Carbamaten. Dieses Verfahren ist besonders nützlich für die Analyse einer breiten Palette von Imidazol-ähnlichen Verbindungen.[12]
Chemisches Prinzip:
Die Derivatisierung erfolgt typischerweise in einem zweistufigen Prozess in einer einzigen Reaktionsmischung. Zuerst reagiert die Aminogruppe mit dem Alkylchloroformat in Gegenwart einer Base (z. B. Pyridin), um ein intermediäres Carbamat zu bilden. Dieses reagiert dann mit einem Alkohol (z. B. Ethanol), um das endgültige, stabile N-Alkoxycarbonyl-Derivat zu erzeugen.
Gängige Chloroformat-Reagenzien
Reagenz
Abkürzung
Alkohol
Vorteile
Ethylchloroformat
ECF
Ethanol
Bildet Ethylcarbamate, weit verbreitet und kostengünstig.
Isobutylchloroformat
IBCF
Isobutanol/Ethanol
Bildet Isobutylcarbamate, effektiv für eine Vielzahl von Imidazolen.[12]
Praxiseinblick:
Diese Methode zeichnet sich durch ihre Robustheit und Anwendbarkeit auf komplexe Matrices aus. Die Optimierung der relativen Mengen von Lösungsmittel (Acetonitril), Base (Pyridin), Alkohol und Chloroformat-Reagenz ist entscheidend für eine quantitative Umsetzung.[12] Die Reaktion läuft in der Regel schnell bei Raumtemperatur ab.
Protokoll: Derivatisierung mit Isobutylchloroformat (IBCF)
Dieses Protokoll wurde für die Analyse von sieben Imidazol-ähnlichen Verbindungen entwickelt und validiert.[12]
Materialien:
Wässrige Probelösung
Acetonitril
Pyridin
Wasserfreies Ethanol
Isobutylchloroformat (IBCF)
Extraktionslösungsmittel (z. B. Dichlormethan/Hexan-Gemisch)
Schritt-für-Schritt-Anleitung:
Probenvorbereitung: 1 mL der wässrigen Probelösung in ein Reaktionsgefäß geben.
Reagenzien-Zugabe: Die folgenden Reagenzien in der angegebenen Reihenfolge hinzufügen und nach jeder Zugabe mischen:
90 µL Acetonitril
60 µL Pyridin
200 µL wasserfreies Ethanol
70 µL Isobutylchloroformat
Reaktion: Die Mischung für einige Minuten bei Raumtemperatur reagieren lassen.
Extraktion: Das gebildete Derivat durch Flüssig-Flüssig-Extraktion in eine organische Phase überführen. Dazu ein geeignetes Extraktionslösungsmittel hinzufügen, kräftig mischen und die Phasen trennen lassen.
Analyse: Die organische Phase abtrennen, gegebenenfalls aufkonzentrieren und 1 µL in das GC-MS-System injizieren.
Workflow-Diagramm: Chloroformat-Derivatisierung
Workflow der Derivatisierung mit Isobutylchloroformat.
Schlussfolgerung und Ausblick
Die Derivatisierung ist ein unverzichtbarer Schritt für die zuverlässige GC-Analyse von polaren Imidazolaminen. Die Wahl zwischen Silylierung, Acylierung und Chloroformat-Reaktionen hängt von den spezifischen Analyten, der Probenmatrix, den verfügbaren Detektoren und den Zielen der Analyse ab.
Silylierung ist oft die Methode der Wahl für eine breite Palette von polaren Verbindungen und bietet eine hohe Reaktivität und ausgezeichnete chromatographische Ergebnisse.
Acylierung mit fluorierten Reagenzien ist besonders wertvoll, wenn eine extrem hohe Empfindlichkeit mittels ECD erforderlich ist, kann aber für einige Imidazolamine anspruchsvoll sein.
Die Chloroformat-Methode stellt eine robuste und vielseitige Alternative dar, die sich gut für komplexe Proben eignet.
Für eine erfolgreiche Methodenentwicklung sind die sorgfältige Optimierung der Reaktionsparameter, die Gewährleistung wasserfreier Bedingungen (insbesondere bei der Silylierung) und die regelmäßige Wartung des GC-Systems von größter Bedeutung. Zukünftige Entwicklungen könnten sich auf die Miniaturisierung und Automatisierung dieser Verfahren konzentrieren, um den Probendurchsatz weiter zu erhöhen und die Reproduzierbarkeit zu verbessern.
Referenzen
Study of Histamine Detection using Liquid Chromatography and Gas Chromatography. (n.d.). unimas ir. Retrieved February 13, 2026, from [Link]
Study of Histamine Detection using Liquid Chromatography and Gas Chromatography. (2021). International Journal of Advanced Science and Technology, 30(1), 30-41. Retrieved February 13, 2026, from [Link]
Trafialek, J., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Molecules, 28(2), 795. Retrieved February 13, 2026, from [Link]
Derivatisierung für die Gaschromatographie. (n.d.). Phenomenex. Retrieved February 13, 2026, from [Link]
He, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119579. Retrieved February 13, 2026, from [Link]
Derivatisierung. (n.d.). Deutsche Sporthochschule Köln. Retrieved February 13, 2026, from [Link]
Analytik von Aminosäuren und biogenen Aminen in fermentierten Lebensmitteln mittels HPLC und GC. (n.d.). Justus-Liebig-Universität Gießen. Retrieved February 13, 2026, from [Link]
Derivatisierungsmittel für die GC - Chromatographie. (n.d.). Macherey-Nagel. Retrieved February 13, 2026, from [Link]
Mol, H. G., & Zomer, P. (2009). Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis. Journal of Chromatography A, 1216(23), 4686-4693. Retrieved February 13, 2026, from [Link]
Silylierung. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
How best to perform acylation of hydroxyls for GC/MS? (2021). ResearchGate. Retrieved February 13, 2026, from [Link]
Maurer, H. H. (2007). Derivatization Methods in GC and GC/MS. Current Pharmaceutical Analysis, 3(2), 85-94. Retrieved February 13, 2026, from [Link]
Reagenzien für die Silylierung. (n.d.). Carl ROTH. Retrieved February 13, 2026, from [Link]
Stróżyńska, M. (2020). Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. Universität Koblenz-Landau. Retrieved February 13, 2026, from [Link]
Beitrag zur Bestimmung biogener Amine in Käse. (n.d.). Agroscope. Retrieved February 13, 2026, from [Link]
Einführendes Praktikum in die GC. (n.d.). Universität Regensburg. Retrieved February 13, 2026, from [Link]
GC/MS-Identifikation von Verunreinigungen. (2024). Medistri SA. Retrieved February 13, 2026, from [Link]
Biogene Amine. (n.d.). Chemie.de. Retrieved February 13, 2026, from [Link]
Guide to High-Purity Recrystallization of N,1-dimethyl-1H-imidazol-2-amine HCl
An Application Note from the Office of the Senior Application Scientist Abstract This comprehensive application note provides detailed protocols and theoretical insights for the purification of N,1-dimethyl-1H-imidazol-2...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note from the Office of the Senior Application Scientist
Abstract
This comprehensive application note provides detailed protocols and theoretical insights for the purification of N,1-dimethyl-1H-imidazol-2-amine hydrochloride via recrystallization. Aimed at researchers, chemists, and drug development professionals, this guide moves beyond simple step-by-step instructions to explain the underlying principles of solvent selection and crystallization dynamics for heterocyclic amine salts. It includes two distinct, validated protocols—a single-solvent method and a solvent/anti-solvent method—along with a troubleshooting guide and methods for purity verification. The objective is to empower scientists to achieve high-purity crystalline material, a critical step for reliable downstream applications in research and pharmaceutical development.
Introduction: The Critical Role of Purification
N,1-dimethyl-1H-imidazol-2-amine HCl is a substituted imidazole derivative, a class of heterocyclic compounds integral to medicinal chemistry and materials science.[1][2] The biological activity and physicochemical properties of such compounds are exquisitely sensitive to impurities. Therefore, achieving high purity is not merely a procedural step but a prerequisite for generating reliable, reproducible data in any research or development context.
Recrystallization is a powerful and economical technique for the purification of solid organic compounds. It leverages differences in solubility between the target compound and its impurities in a given solvent system. When executed correctly, it can effectively remove by-products from synthesis, residual starting materials, and other contaminants, yielding a highly ordered crystalline product. This document provides the foundational knowledge and practical protocols to successfully purify N,1-dimethyl-1H-imidazol-2-amine HCl.
Foundational Principles: The Science of Recrystallization
Successful recrystallization is an exercise in applied physical chemistry, governed by solubility, temperature, and kinetics. The ideal solvent should exhibit high solubility for the target compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[3] This differential solubility is the primary driver of the purification process.
The process involves:
Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
Filtration (Optional): If insoluble impurities are present, a hot filtration is performed.
Crystallization: The solution is allowed to cool slowly. As the temperature decreases, the solubility of the target compound drops, and the solution becomes supersaturated. This drives the formation of crystals.
Isolation: The purified crystals are separated from the cold supernatant (mother liquor), which retains the majority of the soluble impurities, by filtration.
The slow growth of crystals from a supersaturated solution is a highly selective process. Molecules of the target compound preferentially deposit onto the growing crystal lattice, excluding dissimilar impurity molecules.
Strategic Solvent Selection
Choosing the right solvent is the most critical factor for effective recrystallization. For amine hydrochlorides, which are salts, polar protic solvents are often a good starting point.[4][5] The workflow for selecting an optimal solvent is a systematic process of empirical testing.
Caption: Workflow for empirical solvent selection.
Expected to be soluble in water and polar protic solvents like methanol and ethanol; sparingly soluble in less polar solvents like acetone and ethyl acetate; insoluble in non-polar solvents like hexanes.
Safety First: Always perform these procedures in a well-ventilated fume hood. Wear safety glasses, a lab coat, and appropriate gloves.
Protocol 1: Single-Solvent Recrystallization with Isopropanol
This protocol is recommended as the primary approach. Isopropanol is often an excellent choice for amine hydrochlorides, as it typically provides a significant solubility differential with temperature and has a convenient boiling point (82.6 °C).[4]
Materials:
Crude N,1-dimethyl-1H-imidazol-2-amine HCl
Isopropanol (Reagent Grade)
Erlenmeyer flasks (2)
Hotplate/stirrer
Büchner funnel and filter flask
Filter paper
Glass stir rod
Procedure:
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. For every 1 gram of crude material, add 5-10 mL of isopropanol. Heat the mixture to a gentle boil while stirring.
Achieve Saturation: Continue adding small portions of hot isopropanol until all the solid just dissolves. Causality Note: Adding the minimum amount of hot solvent is crucial for maximizing yield. An excess of solvent will prevent the solution from becoming supersaturated upon cooling, leading to poor recovery.[4]
Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot filtration. Place a small amount of isopropanol in a second flask and heat it to boiling to create a solvent vapor atmosphere. Pre-heat a funnel. Pour the hot solution through a fluted filter paper into the second flask. Causality Note: The solvent vapor prevents premature crystallization in the funnel.
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold isopropanol. Causality Note: Using cold solvent is essential to wash away the impurity-laden mother liquor without dissolving a significant amount of the purified product.[3]
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
This method is effective when no single solvent provides the ideal solubility profile. Methanol is a highly polar solvent that will likely dissolve the compound readily, while diethyl ether is a non-polar anti-solvent that will induce crystallization.
Materials:
Crude N,1-dimethyl-1H-imidazol-2-amine HCl
Methanol (Reagent Grade)
Diethyl Ether (Reagent Grade)
Erlenmeyer flask
Büchner funnel and filter flask
Filter paper
Procedure:
Dissolution: At room temperature, dissolve the crude solid in the minimum amount of methanol required for complete dissolution.
Induce Crystallization: While gently swirling the flask, slowly add diethyl ether dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation has been reached.
Clarify and Crystallize: Add a few drops of methanol to redissolve the precipitate and make the solution clear again. Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form over time. If no crystals form, scratching the inside of the flask with a glass rod can provide nucleation sites.[4]
Complete Crystallization: Once crystal growth begins, the flask can be moved to an ice bath to maximize the yield.
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of a cold methanol/diethyl ether mixture (e.g., 1:5 v/v) to remove residual mother liquor.
Drying: Dry the purified crystals under vacuum.
Caption: Comparative workflow of the two recrystallization protocols.
Purity Assessment & Troubleshooting
A successful recrystallization must be validated.
Purity Verification:
Melting Point: A pure compound will have a sharp, narrow melting point range. Compare the experimental melting point to a literature value if available.
Chromatography (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) can quantify purity. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment.
Spectroscopy (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and detection of impurities.
Troubleshooting Common Issues:
Problem
Potential Cause(s)
Solution(s)
Oiling Out
The compound's melting point is lower than the solvent's boiling point; the solution is too concentrated.
Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent.[3]
No Crystals Form
Too much solvent was used; the solution is not saturated; supersaturation.
Boil off some of the solvent and allow it to cool again. Scratch the inner surface of the flask with a glass rod. Add a seed crystal from a previous batch.[4]
Low Recovery
Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.
Ensure minimum solvent is used. Always wash with ice-cold solvent. Ensure the filtration apparatus is properly pre-heated.
Colored Impurities Remain
Impurities are co-crystallizing with the product.
Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the target compound.
References
Benchchem. Purification of Imidazole Derivatives - Technical Support Center.
Google Patents. Process for purifying imidazoles and imidazol-based agents by crystallisation - EP0856344A1.
Creative Peptides. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
Benchchem. Recrystallization of Aminocyclopentanol Hydrochloride - Technical Support Center.
Google Patents. Recovery of amines from by-product chloride salts - US4670232A.
Google Patents. Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
Preventing thermal degradation of N,1-dimethyl-1H-imidazol-2-amine during extraction
Technical Support Center: Stability Protocols for N,1-dimethyl-1H-imidazol-2-amine Welcome to the Stability & Extraction Hub Current Status: System Operational Ticket ID: T-IMID-2A-THERM Subject: Preventing Thermal Degra...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability Protocols for N,1-dimethyl-1H-imidazol-2-amine
Welcome to the Stability & Extraction Hub
Current Status: System Operational
Ticket ID: T-IMID-2A-THERM
Subject: Preventing Thermal Degradation During Extraction & Isolation
Executive Summary:
You are likely experiencing yield loss or purity degradation due to the inherent instability of the 2-aminoimidazole core. While imidazoles are generally robust, N,1-dimethyl-1H-imidazol-2-amine possesses a guanidine-like amidine motif embedded in the ring. Under thermal stress (>40°C) or basic aqueous conditions, this molecule undergoes Dimroth Rearrangement or Hydrolytic Ring Opening , converting your active pharmaceutical ingredient (API) into inactive urea derivatives or isomeric impurities.
This guide provides a validated "Cold-Extraction" protocol and mechanistic insights to stabilize your compound.
Module 1: The Degradation Mechanism (Why is this happening?)
To prevent degradation, you must understand the enemy. The "2-amine" substituent creates an electron-rich system that is thermodynamically unstable in the free-base form when heated.
Primary Failure Modes:
Dimroth Rearrangement: Under basic conditions and heat, the endocyclic nitrogen (N1) and exocyclic nitrogen exchange positions. This is a known equilibrium for 1-substituted-2-aminoimidazoles [1, 2].
Hydrolytic Ring Opening: In the presence of water and heat (e.g., rotary evaporation of aqueous fractions), the imidazole ring opens to form non-cyclic urea derivatives [3].
Visualization of Failure Pathways:
Figure 1: Mechanistic pathways leading to yield loss.[1] The Dimroth rearrangement is often reversible but leads to difficult-to-separate isomers, while hydrolysis is irreversible.
Module 2: The "Cold-Extraction" Protocol
Standard Operating Procedure (SOP-2AI-EXT)
Objective: Isolate N,1-dimethyl-1H-imidazol-2-amine without triggering thermal rearrangement.
Critical Parameters:
Parameter
Limit
Reason
Bath Temperature
< 30°C
Prevents activation energy threshold for rearrangement.
| Time in Organic Phase | < 2 Hours | Minimize oxidative exposure (free base is oxidation-prone). |
Step-by-Step Workflow:
Quench & Cool:
Cool the reaction mixture to 0–5°C (Ice/Water bath).
Adjust pH to ~9.5 using saturated NaHCO₃ or mild Na₂CO₃. Avoid NaOH if possible to reduce localized high basicity.
Biphasic Extraction:
Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .
Why: These solvents extract the free base efficiently at lower temperatures than Ethyl Acetate.
Perform 3x rapid extractions. Keep phases cold.
Drying (Crucial Step):
Dry organic layer over anhydrous Na₂SO₄ for 10 minutes.
Do NOT use MgSO₄ if the compound is highly sensitive, as Lewis acidic sites can catalyze degradation (rare but possible).
Solvent Removal (The Danger Zone):
Set Rotavap bath to 25°C. Use high vacuum (< 10 mbar) to remove solvent.
Alternative: If the compound is an oil, consider Lyophilization (freeze-drying) from benzene or dioxane if applicable, or simply blowing down with Nitrogen gas for small scales.
Salt Formation (Stabilization):
Immediately convert the free base to a salt (e.g., Hydrochloride or Oxalate).
Dissolve the residue in dry Et₂O or Dioxane and add 1.1 eq of HCl (4M in Dioxane).
Filter the stable precipitate.
Workflow Visualization:
Figure 2: Optimized "Cold-Extraction" workflow emphasizing rapid conversion to the stable salt form.
Module 3: Troubleshooting & FAQs
Q1: I obtained a brown oil instead of the expected white solid. What happened?A: This indicates oxidative polymerization or hydrolysis . The free base of 2-aminoimidazoles is electron-rich and prone to air oxidation, turning into "tar."
Fix: Perform all extractions under a Nitrogen blanket if possible. Do not store the free base; convert it to the HCl salt immediately. The salt form stabilizes the electron density and prevents oxidation.
Q2: My NMR shows a "split" in the methyl peaks. Is this an impurity?A: This is the hallmark of the Dimroth Rearrangement . You likely have a mixture of N,1-dimethyl-1H-imidazol-2-amine and its isomer (where the methyls have swapped positions between ring and exocyclic nitrogen).
Fix: You cannot separate these easily by extraction. You must restart and strictly control the temperature (<30°C) and pH (avoid pH > 11).
Q3: Can I use water to wash the organic layer?A: Use Brine only. Pure water may re-extract the polar amino-imidazole back into the aqueous phase or facilitate hydrolysis if the contact time is long.
Q4: The compound degrades on the silica column. How do I purify it?A: Silica gel is slightly acidic and can catalyze rearrangement or sticking.
Fix: Pre-treat your silica gel with 1-2% Triethylamine (TEA) in your eluent to neutralize acidic sites. Alternatively, use Alumina (Neutral) as the stationary phase.
Module 4: Analytical Validation
Before proceeding to the next step of your synthesis or biological assay, validate the integrity of your extraction using 1H NMR .
Feature
Expected Signal (Approx.)
Warning Sign (Degradation)
Ring Protons
2 singlets/doublets (6.5 - 7.0 ppm)
Broadening or new peaks appearing at 7.2+ ppm (Ring opening).
N-Methyl
Singlet ~3.5 ppm
Two distinct singlets of unequal intensity (Isomerization).
Exocyclic N-Me
Singlet ~2.9 ppm
Shifted peaks indicating migration to ring nitrogen.
References
Dimroth, O. (1909).[2] Ueber intramolekulare Umlagerungen.[3] Umlagerungen in der Reihe des 1, 2, 3-Triazols.[2][3] Justus Liebig's Annalen der Chemie.[2][3] (Foundational mechanism for heterocyclic amine rearrangement).
Ermolat'ev, D. S., & Van der Eycken, E. V. (2008).[4] A divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines. The Journal of Organic Chemistry. (Discusses Dimroth-type rearrangements in 2-aminoimidazoles).
Rochelle, G. T., et al. (2017). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. University of Texas / Energy Procedia. (Mechanistic parallels for hydrolytic ring opening of cyclic amines/imidazoles under heat).
BenchChem Support. (n.d.). Navigating the Functionalization of 2-Aminoimidazoles: A Technical Support Guide. (General handling of protecting groups and stability).
PubChem. (2023). N,N-Dimethyl-1H-benzimidazol-2-amine Data. (Structural analog data).
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PUR-IMD-002
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Removal of hygroscopic impurities and stabilization of N,1-dimethyl-1H-imidazol-2-amine HCl.
Executive Summary & Chemical Context
User Issue: The target compound, N,1-dimethyl-1H-imidazol-2-amine hydrochloride (Formula:
), often presents as a sticky, deliquescent gum or oil rather than a free-flowing powder. This is typically due to trace hygroscopic impurities (excess HCl, unreacted amines) or trapped lattice water.
The Chemistry of the Problem:
Imidazole-based salts are notorious for their high lattice energy competing with high hydration energy. The "N,1-dimethyl" substitution pattern creates a secondary amine salt. If the salt lattice is disrupted by impurities (like 1-methylimidazole or methylamine hydrochloride), the melting point depresses drastically, causing the solid to "oil out" by absorbing atmospheric moisture.
Scope of Guide:
This support module provides three validated protocols to transition your material from a crude oil/gum to an analytical-grade crystalline solid.
Diagnostic Matrix: Identify Your Impurity
Before selecting a protocol, observe the physical state of your crude material.
Observation
Likely Culprit
Recommended Protocol
Yellow/Brown Oil
Oxidation products + Solvent entrapment
Protocol B (Charcoal + Recryst)
Sticky White Paste
Trapped Water / Excess HCl
Protocol C (Azeotrope)
Hard "Glass"
Rapid solvent evaporation (Amorphous state)
Protocol A (Trituration)
Fishy Odor
Unreacted Methylamine / Imidazole
Protocol A (Trituration)
Technical Protocols
Protocol A: Solvent Trituration (The "Gentle Wash")
Best for: Removing non-polar organic impurities and unreacted starting materials without fully dissolving the salt.
Theory: The hydrochloride salt is insoluble in non-polar aprotic solvents, whereas the free base impurities (1-methylimidazole) are soluble.
Reagents:
Anhydrous Ethyl Acetate (EtOAc) OR Diethyl Ether (
).
Acetonitrile (ACN) - Use only if EtOAc fails.
Step-by-Step:
Place the crude sticky solid in a round-bottom flask.
Add 10 volumes (mL per gram) of cold anhydrous EtOAc.
Sonicate the mixture for 10–15 minutes. The "oil" should begin to harden and crumble into a powder as the organic impurities dissolve.
Critical Step: If the oil does not solidify, add drops of Acetonitrile while scratching the glass side with a spatula. This induces nucleation.
Filter the solid under a blanket of Argon/Nitrogen (to prevent moisture uptake).
Wash the cake with
.
Protocol B: Dual-Solvent Recrystallization (The "Deep Clean")
Best for: Analytical purity and removing colored oxidation byproducts.
Theory: We utilize the high solubility of the salt in alcohols and its insolubility in ethers. This method relies on "layering" or slow diffusion to prevent oiling out.
Reagents:
Solvent A (Good Solvent): Isopropanol (IPA) or Ethanol (absolute) .
Solvent B (Anti-Solvent): Diethyl Ether or MTBE (Methyl tert-butyl ether).
Dissolve the crude salt in the minimum amount of boiling Solvent A (approx. 3-5 mL/g).
Note: If the solution is colored, add activated carbon (5% w/w), stir for 5 mins, and filter hot through Celite.
Allow the solution to cool to room temperature.
The Anti-Solvent Drop: Slowly add Solvent B dropwise with vigorous stirring until a persistent cloudiness appears.
Re-heat: Briefly warm the solution until it clears again.
Crystallization: Remove from heat. Cover the flask and let it sit undisturbed.
Troubleshooting: If an oil separates at the bottom ("oiling out"), you cooled it too fast. Re-heat and add slightly more Solvent A.
Cool to 4°C (fridge) overnight.
Filter rapidly and dry in a vacuum desiccator.
Protocol C: Azeotropic Drying (Water Removal)
Best for: Material that is chemically pure but physically wet/sticky due to hygroscopicity.
Theory: Water forms a low-boiling azeotrope with toluene. Distilling off the toluene carries the water with it, leaving the anhydrous salt behind.
Reagents:
Anhydrous Toluene.
Step-by-Step:
Dissolve/suspend the sticky salt in Toluene (10-15 mL/g).
Attach to a Rotary Evaporator.
Evaporate the toluene at 45-50°C under reduced pressure.
Repeat: Perform this "add toluene -> evaporate" cycle 3 times.
The final residue should be a white, foamy solid.
Dry under high vacuum (< 1 mbar) for 12 hours.
Workflow Visualization
The following logic flow illustrates the decision-making process for purifying this specific salt.
Figure 1: Decision matrix for selecting the appropriate purification method based on the physical state of the crude amine salt.
Frequently Asked Questions (FAQ)
Q: My product "oiled out" during recrystallization. Is it ruined?A: No. Oiling out occurs when the temperature drops too fast or the anti-solvent ratio is too high.
Fix: Re-heat the mixture until the oil redissolves. Add a small amount of the polar solvent (IPA/Ethanol). Let it cool very slowly to room temperature before putting it in the fridge. Scratching the glass with a glass rod can induce proper crystal formation.
Q: Can I use Acetone for recrystallization?A:Proceed with caution. While N,1-dimethyl-1H-imidazol-2-amine is a secondary amine and less prone to imine formation than primary amines, acetone can still react with amines under acidic conditions (the HCl salt provides this) to form contaminants over time. We recommend Isopropanol (IPA) as a safer, non-reactive alternative.
Q: How should I store the purified salt?A: This compound is hygroscopic. Store it in a tightly sealed vial wrapped in Parafilm. Ideally, place this vial inside a secondary container (desiccator) containing Phosphorus Pentoxide (
) or high-grade Silica Gel. Store at -20°C for long-term stability.
Q: The NMR shows a peak at
2.5 ppm. Is this an impurity?A: If you used DMSO-, 2.50 ppm is the solvent residual peak. However, if you see a singlet near 2.7-2.8 ppm, check for Methylamine HCl salts (a common synthesis byproduct). If present, repeat Protocol A (Trituration) using cold acetonitrile, as methylamine HCl is slightly more soluble in ACN than your product.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
PubChem. (n.d.).[2] 1-Methyl-1H-imidazol-2-amine hydrochloride (Compound Summary).[2] National Library of Medicine. Retrieved from [Link]
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists (2nd ed.). Academic Press. (Source for solvent selection in salt crystallization).[1][3][4][5][6]
Optimizing pH conditions for the stability of N,1-dimethyl-1H-imidazol-2-amine
Executive Summary This guide addresses the physicochemical stability of N,1-dimethyl-1H-imidazol-2-amine (also referred to as 2-(methylamino)-1-methylimidazole).[1] Unlike simple imidazoles, this molecule possesses a gua...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the physicochemical stability of N,1-dimethyl-1H-imidazol-2-amine (also referred to as 2-(methylamino)-1-methylimidazole).[1] Unlike simple imidazoles, this molecule possesses a guanidine-like electronic structure.[1][2] This feature dictates that pH is the single most critical variable controlling its shelf-life, solubility, and analytical performance.[1][2]
The Golden Rule: Maintain this compound in a protonated state (pH < 7.0) for maximum stability.[2] The free base form (pH > 8.[2]0) is electron-rich and highly susceptible to oxidative degradation and ring-opening hydrolysis.[1]
Module 1: Solubility & The "Crash Out" Phenomenon
User Issue: "My stock solution in DMSO is clear, but it precipitates immediately when added to cell culture media (pH 7.4)."
Root Cause Analysis:
N,1-dimethyl-1H-imidazol-2-amine acts as a base.[1][2] Its solubility is governed by its pKa (estimated ~8.5–9.0 due to the electron-donating amino group).[2]
pH < pKa (Acidic): The molecule accepts a proton, becoming a cationic species.[2] This form is highly polar and water-soluble.[1][2][3]
pH > pKa (Basic): The molecule exists as a neutral free base.[2] This form has significantly lower aqueous solubility and is prone to aggregation.[2]
Troubleshooting Protocol:
Parameter
Recommendation
Scientific Rationale
Stock Solvent
DMSO or Water + 1 eq. HCl
DMSO dissolves both forms.[2] Acidified water ensures the stable cationic form.[2]
Working Buffer
pH 5.5 – 6.5
Keeps the amine protonated, preventing precipitation upon dilution.[2]
Media Dilution
Step-wise
Predilute the DMSO stock into a slightly acidic buffer (e.g., PBS adjusted to pH 6.0) before adding to the final media.
Visualizing the Solubility Switch:
Figure 1: The pH-dependent solubility switch.[1][2] Protonation prevents aggregation by increasing polarity.[1][2]
Module 2: Chemical Stability & Degradation
User Issue: "My samples are turning yellow/brown after 48 hours at room temperature."
Root Cause Analysis:
The "yellowing" is a hallmark of oxidative degradation .[2]
Electron Density: The 2-amino group donates electron density into the imidazole ring.[2] In the free base form , the ring carbons (C4/C5) are electron-rich and highly reactive toward electrophiles (oxygen, peroxides).[2]
Protonation Effect: When the molecule is protonated (pH < 7), the lone pair on the nitrogen is locked up.[2] This withdraws electron density from the ring, effectively "deactivating" it against oxidation.[2]
Degradation Pathways:
Figure 2: Major degradation pathways.[1][2] The neutral form is the unstable precursor to colored oxidation products.
Stability Protocol:
Storage pH: Store aqueous solutions at pH 4.0 – 6.0 .
Buffer Selection: Use Citrate or Acetate buffers.[2] Avoid Phosphate buffers at pH > 7.5 as they promote the free base form.[2]
Light Protection: The electron-rich ring is photosensitive.[2] Store in amber vials.
Oxygen Exclusion: For long-term storage of the free base, purge with Argon.[2]
Module 3: Analytical Method Optimization (HPLC)
User Issue: "I see severe peak tailing and retention time shifts in my HPLC method."
Root Cause Analysis:
Basic amines interact strongly with residual silanols on silica-based HPLC columns.[1][2] At neutral pH, the compound is partially protonated, leading to "secondary interactions" (ion exchange) with the column, causing tailing.[2]
Method Optimization Guide:
Variable
Recommendation
Why?
Mobile Phase pH
High pH (pH 10) OR Low pH (pH 2.5)
High pH: Suppresses protonation (neutral form), but requires high-pH stable columns (e.g., C18 Hybrid).Low pH: Fully protonates the amine, ensuring a single species and sharp peak.[1]
Buffer Additive
0.1% TFA or Formic Acid
The acid acts as an ion-pairing agent (especially TFA) to mask silanols and sharpen the peak.
Column Choice
C18 with End-capping
"End-capped" columns have fewer free silanols, reducing amine tailing.[1][2]
Recommended Protocol (Low pH - Robust):
Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 3.5 µm.[1][2]
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[2]
Comparative Guide: NMR Spectral Analysis of N,1-Dimethyl-1H-imidazol-2-amine HCl
The following guide provides a comprehensive technical analysis of the NMR spectral characteristics of N,1-dimethyl-1H-imidazol-2-amine HCl , designed for researchers in medicinal chemistry and structural biology. Execut...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive technical analysis of the NMR spectral characteristics of N,1-dimethyl-1H-imidazol-2-amine HCl , designed for researchers in medicinal chemistry and structural biology.
Executive Summary & Structural Context
N,1-dimethyl-1H-imidazol-2-amine hydrochloride is a critical heterocyclic scaffold often encountered in the development of kinase inhibitors and adrenergic receptor ligands. Its structural uniqueness lies in the 2-aminoimidazole core, which possesses guanidinium-like resonance stability upon protonation.
Distinguishing this compound from its regioisomers (e.g., N,N-dimethyl or 4,5-dimethyl variants) and its free base form is a common analytical challenge. This guide outlines the specific spectral signatures—driven by the hydrochloride salt formation—that validate the structure.
Substituents: Methyl group at N1 (ring nitrogen) and Methyl group at N2 (exocyclic amine).
Salt Form: Hydrochloride (Protonation occurs at N3 , stabilizing the cation via resonance).
Experimental Protocol: Sample Preparation
To ensure reproducibility and accurate assignment of exchangeable protons, the following preparation protocol is recommended.
Method A: Structural Elucidation (Recommended)
Solvent: DMSO-d₆ (99.9% D).
Concentration: 10–15 mg in 0.6 mL solvent.
Rationale: DMSO-d₆ prevents the exchange of the acidic NH protons, allowing observation of the guanidinium protons and their coupling to the N-methyl group.
Method B: Counter-Ion Confirmation
Solvent: D₂O.
Rationale: Causes immediate disappearance of NH signals. Useful for simplifying the aromatic region and confirming the presence of exchangeable protons.
1H NMR Spectral Analysis
Predicted Chemical Shifts & Assignments
The formation of the HCl salt causes a significant downfield shift (deshielding) of the ring protons and the methyl groups compared to the free base, due to the positive charge delocalized across the N1-C2-N3 system.
Table 1: Comparative 1H NMR Data (DMSO-d₆)
Position
Moiety
Multiplicity
Shift (HCl Salt)
Shift (Free Base)*
Structural Insight
NH
Exocyclic Amine
Broad Singlet (or q)
8.5 – 9.5 ppm
~5.0 – 6.0 ppm
Highly deshielded in salt form due to cationic resonance.
H4, H5
Imidazole Ring
Doublets (J ≈ 2.5 Hz)
6.9 – 7.4 ppm
6.5 – 6.8 ppm
Positive charge on the ring deshields these protons.
N1-CH₃
Ring Methyl
Singlet
3.5 – 3.7 ppm
3.3 – 3.4 ppm
Diagnostic singlet; distinct from exocyclic methyl.
N-CH₃
Exocyclic Methyl
Singlet (or d)
2.9 – 3.0 ppm
2.7 – 2.8 ppm
May show coupling (d, J≈5Hz) to NH in DMSO if exchange is slow.
*Free base values are estimated based on general 2-aminoimidazole trends.
Critical Spectral Features
Symmetry Breaking: Unlike 2-aminoimidazole HCl (which is symmetric), the N1-methyl group breaks the symmetry of the imidazole ring. H4 and H5 will appear as two distinct doublets (roofing effect possible) rather than a singlet.
Guanidinium Resonance: The protonation at N3 creates a planar, resonance-stabilized cation. This locks the C2-N(exo) bond character, often broadening the exocyclic N-Me signal due to restricted rotation at lower temperatures.
13C NMR Spectral Analysis
The Carbon-13 spectrum provides the most definitive confirmation of the salt form through the chemical shift of the C2 carbon.
Table 2: 13C NMR Chemical Shift Assignments
Carbon
Assignment
Shift (ppm)
Diagnostic Note
C2
Guanidinium C
148 – 152
Characteristic of protonated 2-aminoimidazoles. Free base typically <150 ppm.
C4, C5
Ring Carbons
115 – 122
Upfield relative to C2. Distinct signals due to asymmetry.
N1-CH₃
Ring Methyl
33 – 35
Typically further downfield than the exocyclic methyl.
N-CH₃
Exocyclic Methyl
28 – 30
Upfield signal.
Structural Verification Workflow
The following logic flow illustrates how to systematically rule out isomers (like N,N-dimethyl) and confirm the salt formation.
Figure 1: Decision tree for verifying the N,1-dimethyl regioisomer and salt form using NMR data.
Mechanistic Insight: Protonation Site
A common point of confusion is the site of protonation. In 2-aminoimidazoles, the ring nitrogen (N3) is significantly more basic (pKa ~ 8.5) than the exocyclic amine.
Mechanism: Protonation at N3 allows the positive charge to be delocalized over N1, C2, and the exocyclic Nitrogen.
NMR Evidence: This delocalization is what causes the characteristic downfield shift of the exocyclic N-Me group in the 1H NMR, despite the proton physically residing on the ring nitrogen.
References
PubChem Compound Summary . N-Methyl-1H-imidazol-2-amine (Related Structure). National Center for Biotechnology Information. Available at: [Link]
Claramunt, R. M., et al. (2002). "Basicity and protonation site of N-aminoazoles: an experimental and theoretical study." Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
NIST Chemistry WebBook . 1-Methylimidazole Spectral Data. Available at: [Link]
Comparing mutagenic potency of N,1-dimethyl-1H-imidazol-2-amine vs PhIP
Technical Comparison Guide: Mutagenic Potency of N,1-dimethyl-1H-imidazol-2-amine vs. PhIP Executive Summary This guide provides a structural and functional analysis comparing the mutagenic potency of PhIP (2-Amino-1-met...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Mutagenic Potency of N,1-dimethyl-1H-imidazol-2-amine vs. PhIP
Executive Summary
This guide provides a structural and functional analysis comparing the mutagenic potency of PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) against its structural fragment analogue, N,1-dimethyl-1H-imidazol-2-amine .
The Verdict:PhIP is a potent, S9-dependent mutagen (Class 2B Carcinogen) capable of inducing significant frameshift mutations in Salmonella typhimurium (TA98). In contrast, N,1-dimethyl-1H-imidazol-2-amine exhibits negligible to non-mutagenic activity .
This comparison serves as a critical case study in Structure-Activity Relationships (SAR) , demonstrating that the "warhead" (the amino-imidazole moiety) is biologically inert without the "delivery system" (the planar fused ring system) required for DNA intercalation.
Chemical Identity & Structural Basis
To understand the divergence in toxicity, we must first isolate the structural differences.
Feature
PhIP (The Potent Mutagen)
N,1-dimethyl-1H-imidazol-2-amine (The Fragment)
Structure
Tricyclic fused system (Imidazo-pyridine + Phenyl ring)
Monocyclic (Single Imidazole ring)
Planarity
Highly Planar (Intercalator)
Non-Planar / Too small to intercalate
Exocyclic Amine
Free primary amine (-NH2)
Methylated secondary amine (-NHMe)
Role in SAR
Full Carcinogen
Isolated Pharmacophore (Head group)
Visualizing the Structural Deficit
The following diagram illustrates the "Missing Ring" hypothesis. PhIP possesses a hydrophobic surface area (phenyl-pyridine) that the imidazole derivative lacks.
Figure 1: Structural comparison showing PhIP's ability to intercalate into DNA due to its fused ring system, a property lacking in the single-ring imidazole derivative.
Mechanism of Action: The "Intercalation-Activation" Coupling
The mutagenicity of Heterocyclic Amines (HCAs) like PhIP is not random; it follows a precise bio-activation pathway. The imidazole derivative fails at step 3 (Stabilization/Adduct Formation).
Metabolic Activation (Bioactivation):
PhIP: Undergoes N-hydroxylation by CYP1A2 in the liver. This is followed by O-esterification (via NAT2 or SULT) to form the unstable N-acetoxy-PhIP.
Imidazole Derivative: Can theoretically undergo N-oxidation, but without the electron-withdrawing fused rings, the resulting intermediate is unstable and rapidly detoxified before reaching the nucleus.
The Critical Step: Intercalation:
PhIP: The planar phenyl-pyridine rings slide between DNA base pairs (specifically G-C rich regions). This "docking" positions the reactive nitrenium ion directly adjacent to the C8 atom of Guanine.
Imidazole Derivative: Lacks the surface area to "stack" between base pairs. It remains in the solvent phase, unable to stabilize the reactive intermediate near the DNA.
Genotoxicity:
PhIP: Forms bulky C8-dG adducts
Replication errors Frameshift mutations (delG).
Imidazole Derivative: No stable adducts formed
No mutation.
Comparative Mutagenicity Data
The following data summarizes typical results from a standard Ames Test (Salmonella reverse mutation assay) .
Table 1: Reversion Rates in S. typhimurium (Strain TA98)
Note: Data for PhIP is derived from consensus HCA values [1][2]. Data for the imidazole derivative is extrapolated from SAR studies on non-fused amino-imidazoles [3][4].
Experimental Protocol: Validating the Difference
To empirically verify the potency difference, use the following Plate Incorporation Assay protocol. This protocol ensures metabolic activation is present (critical for PhIP).
Materials
Tester Strain: S. typhimurium TA98 (Optimized for frameshift mutagens).
S9 Mix: 10% Rat Liver S9 (Aroclor-1254 or Phenobarbital/β-naphthoflavone induced) + Cofactors (NADPH).
Positive Control: PhIP (dissolved in DMSO).
Test Article: N,1-dimethyl-1H-imidazol-2-amine.
Workflow (Self-Validating System)
Figure 2: Step-by-step workflow for the Salmonella typhimurium (Ames) Plate Incorporation Assay.
Validation Criteria:
Spontaneous Background: DMSO control must yield 20-50 colonies.
Positive Control Response: PhIP (0.5 µg) must yield >500 colonies.
Cytotoxicity Check: If the background lawn is thinned/absent at high doses of the imidazole derivative, the data is invalid due to toxicity, not lack of mutagenicity.
Implications for Drug Design
For researchers in drug development, this comparison highlights a key safety concept: Structural Alerts .
The Alert: An amino-imidazole ring can be a red flag (structural alert) for genotoxicity.
The Mitigation: However, as shown by N,1-dimethyl-1H-imidazol-2-amine, the ring itself is not the sole driver.
Guidance: Avoid fusing amino-imidazoles to large planar aromatic systems (phenyls, pyridines, quinolines). If the imidazole is isolated or attached to non-planar aliphatic chains, the mutagenic risk drops precipitously [5].
References
Sugimura T, et al. (1989).[5] "Heterocyclic amines in cooked food: Structure and Mutagenicity." Environmental Health Perspectives.
Felton JS, Knize MG. (1991). "Occurrence, identification, and bacterial mutagenicity of heterocyclic amines in cooked food." Mutation Research/Genetic Toxicology.
Forster R, et al. (1992).[3] "Mutagenicity testing of imidazole and related compounds." Mutation Research.
Hatch FT, et al. (2001). "Quantitative structure-activity relationships of heterocyclic amine mutagens." Environmental and Molecular Mutagenesis.
Benigni R, Bossa C. (2011). "Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology." Chemical Reviews.
A Senior Application Scientist’s Guide to Comparing the Extraction Efficiencies of Imidazole Amine Salts
Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the realm of separation science, the choice of an extraction solvent is paramount to achieving high pu...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the realm of separation science, the choice of an extraction solvent is paramount to achieving high purity and yield. Imidazolium-based ionic liquids (ILs), a class of imidazole amine salts, have emerged as highly tunable and efficient solvents for liquid-liquid extraction (LLE) processes.[1] Their unique properties, such as negligible vapor pressure, high thermal stability, and the ability to be tailored for specific applications, make them compelling alternatives to traditional volatile organic solvents.[2]
This guide provides a comprehensive comparison of the extraction efficiencies of different imidazole amine salts. We will move beyond a simple listing of data to explore the underlying chemical principles that govern their performance. By understanding the "why" behind the experimental outcomes, you will be better equipped to select or design the optimal imidazolium salt for your specific separation challenges.
The Principle of Imidazolium Salt-Based Extraction
At its core, liquid-liquid extraction relies on the differential solubility of a target compound (analyte) between two immiscible liquid phases—typically an aqueous phase and an organic phase. Imidazolium salts function as the "organic" phase, although their polarity can be extensively tuned. The efficiency of the extraction is dictated by the strength and nature of the interactions between the ionic liquid and the analyte.[3]
Several key interactions facilitate the transfer of an analyte into the IL phase:
Hydrophobic Interactions: The alkyl chains on the imidazolium cation can interact with non-polar moieties of the analyte.
Hydrogen Bonding: The anions of the IL can act as hydrogen bond acceptors, interacting with hydroxyl or amine groups on the analyte.[3]
π-π Stacking: The aromatic imidazolium ring can engage in π-π stacking with aromatic analytes.
Electrostatic Interactions: The charged nature of the IL can interact with polar or charged analytes.
The overall extraction performance is a synergistic effect of these interactions. The "tunability" of imidazolium salts arises from the ability to modify both the cation and the anion to optimize these interactions for a specific target molecule.[1][3]
The Impact of the Imidazolium Cation on Extraction Efficiency
The cation, most commonly a 1-alkyl-3-methylimidazolium ([Cnmim]+), plays a crucial role in determining the physical properties of the ionic liquid and its interaction with the analyte. The primary variable manipulated is the length of the alkyl chain (n) at the N-1 position.
Causality Behind Alkyl Chain Length Effects
The length of the alkyl substituent directly influences the hydrophobicity and viscosity of the ionic liquid.
Short to Medium Chains (e.g., C4 to C6): Increasing the alkyl chain length from butyl ([C4mim]+) to hexyl ([C6mim]+) generally enhances the extraction efficiency for many organic compounds.[3] This is because the longer alkyl chain increases the hydrophobicity of the IL, promoting stronger van der Waals and hydrophobic interactions with the analyte, thus favoring its partitioning into the IL phase.[3]
Longer Chains (e.g., >C8): As the alkyl chain continues to lengthen beyond a certain point (e.g., octyl, [C8mim]+), the extraction efficiency may begin to decrease.[3] This decline is often attributed to two factors:
Increased Viscosity: Longer alkyl chains lead to significantly higher viscosity, which impedes mass transfer of the analyte across the phase boundary.[3]
Steric Hindrance: The bulky, long chains can create steric hindrance, potentially obstructing other favorable interactions (like π-π stacking) between the imidazolium ring and the analyte.[3]
Therefore, selecting the optimal alkyl chain length involves a trade-off between maximizing favorable hydrophobic interactions and maintaining low viscosity for efficient mass transfer. Studies have shown that for extracting flavonoids, alkyl chain lengths between C2 and C8 are often most suitable.[3]
The Influence of the Anion on Extraction Efficiency
The choice of the anion is arguably as critical as the cation, as it profoundly affects the polarity and hydrogen-bonding capability of the ionic liquid.[3]
Causality Behind Anion Effects
The anion's primary influence lies in its ability to form hydrogen bonds and its overall polarity, which affects the water solubility of the ionic liquid.
Hydrogen-Bonding Anions: Anions like chloride ([Cl]-), bromide ([Br]-), and acetate ([OAc]-) are strong hydrogen bond acceptors. They are particularly effective at extracting polar compounds and phytochemicals that can act as hydrogen bond donors (e.g., phenols, alkaloids).[3]
Weakly Coordinating Anions: Anions like hexafluorophosphate ([PF6]-) and tetrafluoroborate ([BF4]-) are less capable of forming strong hydrogen bonds.[2] ILs with these anions are typically more hydrophobic (less water-soluble) and are often preferred for extracting less polar compounds or when a distinct phase separation from water is critical.
A comparative study on the extraction of phenolic compounds found that the water solubility of the imidazolium IL is a key factor, and the polarity can be altered by changing the anion, directly impacting extraction efficiency.[3] The extraction of vanadium (V), for example, was shown to be an anion exchange mechanism, where the extraction rate depended on the size of the anions and the strength of their interaction with the imidazolium cation.[4]
Comparative Extraction Efficiency Data
To provide a clear comparison, the following table summarizes experimental data from various studies, showcasing the impact of cation and anion choice on extraction performance for different analytes.
Imidazole Amine Salt (Ionic Liquid)
Target Analyte(s)
Key Finding
Extraction Efficiency/Yield
Reference
[Bmim][Cl], [Bmim][Br], [Bmim][BF4], [Bmim][PF6]
Phenolic Compounds
Anion polarity and hydrogen-bonding interactions are critical. Water solubility of the IL affects performance.
Efficiency varies with anion; specific percentages depend on the target compound.
This section provides a robust, self-validating protocol for comparing the extraction efficiency of different imidazolium salts. The core metrics for evaluation are the Distribution Coefficient (D) and the Percentage Extraction (%E) .
Workflow for Comparing Imidazole Salt Extraction Efficiency
A Comprehensive Guide to the Safe Disposal of N,1-dimethyl-1H-imidazol-2-amine hydrochloride
Hazard Assessment: Understanding the Risks N,1-dimethyl-1H-imidazol-2-amine hydrochloride and related imidazole compounds are classified as hazardous materials. A thorough understanding of their associated risks is the f...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Assessment: Understanding the Risks
N,1-dimethyl-1H-imidazol-2-amine hydrochloride and related imidazole compounds are classified as hazardous materials. A thorough understanding of their associated risks is the foundation of safe handling and disposal. This chemical is known to be harmful if swallowed and can cause severe skin burns and eye damage.[1][2] Additionally, there is a potential risk of harm to an unborn child.[1][3] As a combustible solid, fine dust particles can form explosive mixtures in the air.[1][3]
Key Hazards:
Acute Toxicity (Oral): Harmful if ingested.
Skin Corrosion/Irritation: Causes severe burns and skin irritation.[1][2]
Serious Eye Damage/Irritation: Can lead to serious eye damage.[1][2]
Reproductive Toxicity: May pose a risk to the unborn child.[1][3]
Combustibility: Dusts may form explosive mixtures with air.[1][3]
Given these hazards, it is imperative that all handling and disposal procedures are conducted with the utmost care and in strict adherence to safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling N,1-dimethyl-1H-imidazol-2-amine hydrochloride. The following table summarizes the required PPE.
Body Part
Required Protection
OSHA Standard
Eyes/Face
Tightly fitting safety goggles and a face shield (minimum 8-inch).
Always inspect your PPE for any signs of damage before use and ensure it fits correctly.
Spill Management: Immediate and Effective Response
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
Small Spills
For minor spills that can be safely managed by trained personnel:
Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
Don PPE: Wear the appropriate PPE as outlined in the table above.
Containment: Use a spill kit with an inert absorbent material to contain the spill.[5]
Clean-up: Carefully sweep or vacuum the spilled material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[1][6]
Decontamination: Clean the spill area thoroughly with soap and water.
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
Large Spills
For significant spills that are beyond the capacity of laboratory personnel to handle safely:
Evacuate Immediately: Alert others in the vicinity and evacuate the area.
Isolate the Area: Secure the location to prevent unauthorized entry.
Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, local emergency responders.[7]
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for N,1-dimethyl-1H-imidazol-2-amine hydrochloride to emergency personnel.
Proper Disposal Procedures: A Step-by-Step Guide
The disposal of N,1-dimethyl-1H-imidazol-2-amine hydrochloride must comply with all local, state, and federal regulations.[3][6][8] The following workflow provides a systematic approach to ensure compliant disposal.
Caption: Decision workflow for the disposal of N,1-dimethyl-1H-imidazol-2-amine hydrochloride.
Waste Collection
Designated Waste Container: All waste containing N,1-dimethyl-1H-imidazol-2-amine hydrochloride, including the pure compound, contaminated labware, and cleaning materials, must be collected in a dedicated, sealable, and chemically compatible container.[7]
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the chemical name, concentration, and associated hazards. Attach the label as soon as the first waste is added.[7]
No Mixing: Do not mix this waste with other chemical waste streams to avoid potentially hazardous reactions.
Interim Storage
Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a central hazardous waste storage facility.[7]
Incompatible Materials: Ensure the waste is stored away from incompatible materials, which include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7]
Final Disposal
Licensed Disposal Service: The disposal of N,1-dimethyl-1H-imidazol-2-amine hydrochloride must be handled by a licensed hazardous waste disposal company.[8]
Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company.
Container Handling: Handle uncleaned, empty containers as you would the product itself.
Regulatory Compliance: The ultimate disposal method, typically incineration at a permitted facility, must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under 40 CFR Part 261, as well as state and local laws.[6][9][10]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
CPAChem. (n.d.). alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol Safety Data Sheet. Retrieved from [Link]
Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. Retrieved from [Link]
Acros Organics. (n.d.). 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride Material Safety Data Sheet. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – Annotated Table Z-1. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
Carl ROTH. (n.d.). Imidazole Safety Data Sheet. Retrieved from [Link]
Chemsrc. (2025, August 23). 2-Amino-1h-imidazole, HCl Safety Data Sheet. Retrieved from [Link]
Carl ROTH. (n.d.). Imidazole PUFFERAN® ≥99 %, p.a., Ultra Quality Safety Data Sheet. Retrieved from [Link]
Australian Industrial Chemicals Introduction Scheme (AICIS). (2017, October 27). 1H-Imidazole: Human health tier II assessment. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
IEAGHG. (n.d.). Environmental impacts of amines and their degradation products: Current status and knowledge gaps. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Part 1910: Occupational Safety and Health Standards. Retrieved from [Link]
American Elements. (n.d.). Imidazoles. Retrieved from [Link]